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  • Product: D-Homocysteine thiolactone hydrochloride
  • CAS: 1120-77-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Effects of D-Homocysteine Thiolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword D-Homocysteine thiolactone hydrochloride (D-HCTL) is a reactive cyclic thioester of the amino acid D-homocysteine. While its L-isomeric form is a w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

D-Homocysteine thiolactone hydrochloride (D-HCTL) is a reactive cyclic thioester of the amino acid D-homocysteine. While its L-isomeric form is a well-established player in the pathophysiology of hyperhomocysteinemia-related diseases, the distinct biological effects of the D-isomer are of increasing interest to the scientific community. This guide provides a comprehensive overview of the current understanding of D-HCTL's biological activities, focusing on its molecular mechanisms, toxicological profile, and the experimental methodologies used for its investigation. As a Senior Application Scientist, the aim is to present this information with a focus on the causal relationships behind experimental observations, thereby providing actionable insights for researchers in the field.

The Chemistry and Metabolic Fate of D-Homocysteine Thiolactone Hydrochloride

D-Homocysteine thiolactone is a five-membered ring structure formed from the intramolecular cyclization of homocysteine.[1] The hydrochloride salt enhances its stability and solubility for experimental use. While L-homocysteine thiolactone is generated enzymatically through an error-editing mechanism by methionyl-tRNA synthetase, the metabolic origin of D-HCTL in biological systems is less clear, though its chemical reactivity is a primary driver of its biological effects.[2][3]

The key feature of D-HCTL is its electrophilic carbonyl group, which is susceptible to nucleophilic attack. This reactivity underlies its principal mechanism of toxicity: the N-homocysteinylation of proteins.

Protein N-Homocysteinylation: A Primary Mechanism of Action

N-homocysteinylation is the process by which homocysteine thiolactone acylates the ε-amino groups of lysine residues in proteins.[4][5] This post-translational modification can significantly alter the structure and function of proteins, leading to cellular dysfunction.[6] Both L- and D-isomers of homocysteine thiolactone can react with protein lysine residues.[2]

The process of N-homocysteinylation introduces a free thiol group into the modified protein, which can participate in redox reactions, further contributing to cellular stress.[2]

N_Homocysteinylation D_HCTL D-Homocysteine Thiolactone (D-HCTL) N_Hcy_Protein N-Homocysteinylated Protein D_HCTL->N_Hcy_Protein N-homocysteinylation Protein Protein (with Lysine residue) Protein->N_Hcy_Protein Altered_Function Altered Protein Structure & Function N_Hcy_Protein->Altered_Function Cellular_Dysfunction Cellular Dysfunction Altered_Function->Cellular_Dysfunction

Figure 1: The process of protein N-homocysteinylation by D-HCTL.

The Induction of Oxidative Stress

A significant body of evidence points to the role of D-HCTL in inducing oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7][8]

Mechanisms of Oxidative Stress Induction

The pro-oxidant effects of D-HCTL are thought to arise from multiple mechanisms:

  • Mitochondrial Dysfunction: D-HCTL can impair mitochondrial function, leading to increased ROS production.

  • Enzyme Inactivation: N-homocysteinylation of key antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, can compromise their activity, weakening the cell's antioxidant defenses.[2]

  • Thiol Redox Imbalance: The introduction of new thiol groups via N-homocysteinylation can alter the cellular redox state.[2]

Oxidative_Stress_Pathway D_HCTL D-Homocysteine Thiolactone (D-HCTL) Mitochondria Mitochondrial Dysfunction D_HCTL->Mitochondria Antioxidant_Enzymes Antioxidant Enzyme Inactivation D_HCTL->Antioxidant_Enzymes N-homocysteinylation ROS Increased ROS Production Mitochondria->ROS Antioxidant_Enzymes->ROS Reduced detoxification Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cellular_Injury Cellular Injury Oxidative_Damage->Cellular_Injury

Figure 2: D-HCTL-induced oxidative stress pathways.

The Triggering of Apoptosis

D-HCTL is a potent inducer of apoptosis, or programmed cell death, in various cell types.[2][9][10] This effect is a critical component of its cytotoxicity.

Apoptotic Signaling Pathways

D-HCTL-induced apoptosis appears to involve both caspase-dependent and -independent pathways.[10] Key events include:

  • Increased p53 expression: The tumor suppressor protein p53 is upregulated in response to D-HCTL, a key step in initiating the apoptotic cascade.[9]

  • Alterations in Bcl-2 family proteins: An increased expression of the pro-apoptotic protein Bak has been observed, while the anti-apoptotic Bcl-2 remains unchanged.[9]

  • Mitochondrial membrane potential disruption: D-HCTL can lead to a loss of mitochondrial membrane potential, a point of no return in the apoptotic process.[10]

  • Phosphatidylserine exposure: The externalization of phosphatidylserine on the cell surface is a hallmark of apoptosis and is observed in D-HCTL-treated cells.[10]

It is noteworthy that in some cellular contexts, D-HCTL-induced apoptosis appears to be independent of caspase activation.[10]

Toxicological Profile of D-Homocysteine Thiolactone Hydrochloride

The cellular effects of D-HCTL translate into significant toxicity at the organ and system level.

Cardiovascular Toxicity

The cardiovascular system is a primary target of D-HCTL toxicity. Observed effects include:

  • Cardiac Dysfunction: D-HCTL can induce cardiac dysfunction, characterized by a decrease in left ventricular systolic blood pressure and cardiac force in isolated hearts.[7][11] In vivo studies have shown compromised diastolic function.[8][12]

  • Vascular Detriment: It is detrimental to vascular function and can induce conformational changes in plasma proteins, affecting blood coagulation and fibrin structure.[7]

  • Endothelial Cell Injury: D-HCTL is toxic to endothelial cells, inducing apoptosis and contributing to endothelial dysfunction, a key event in the development of atherosclerosis.[13]

Neurotoxicity

D-HCTL also exhibits significant neurotoxic effects. In vivo studies have demonstrated that it can induce seizures.[7] Furthermore, there is speculation about its potential role in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[7][14]

General Systemic Toxicity

Animal studies have shown that a diet supplemented with homocysteine thiolactone can lead to lethality, growth retardation, and developmental abnormalities.[2]

Table 1: Summary of Toxicological Effects of D-Homocysteine Thiolactone Hydrochloride

System/OrganObserved EffectsReferences
Cardiovascular Decreased cardiac contractility, impaired diastolic function, detrimental to vascular function, altered fibrin structure, endothelial cell apoptosis.[7][8][11][12][13]
Nervous Epileptogenic (induces seizures), potential role in neurodegenerative diseases.[7][14]
Systemic Lethality, growth retardation, developmental abnormalities (at high doses).[2]

Experimental Protocols for Studying D-Homocysteine Thiolactone Hydrochloride

To facilitate further research, this section outlines key experimental protocols for investigating the biological effects of D-HCTL.

In Vitro N-Homocysteinylation of Proteins

This protocol describes the modification of a purified protein with D-HCTL.

Materials:

  • Purified protein of interest (e.g., albumin, lysozyme)

  • D-Homocysteine thiolactone hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ellman's reagent (DTNB) for quantifying free thiols

Procedure:

  • Dissolve the purified protein in PBS to a final concentration of 1-2 mg/mL.

  • Prepare a stock solution of D-HCTL in PBS.

  • Add D-HCTL to the protein solution to achieve the desired final concentration (e.g., 1-10 mM).

  • Incubate the mixture at 37°C for a specified period (e.g., 2-24 hours).

  • To stop the reaction and remove excess D-HCTL, dialyze the reaction mixture against PBS at 4°C.

  • Assess the extent of N-homocysteinylation by quantifying the increase in free thiol groups using Ellman's reagent.[12]

Assessment of Oxidative Stress in Cell Culture

This protocol outlines a method for measuring intracellular ROS production in cells treated with D-HCTL.

Materials:

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • D-Homocysteine thiolactone hydrochloride

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Cell culture medium and supplements

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treat the cells with varying concentrations of D-HCTL for the desired duration.

  • Wash the cells with warm PBS.

  • Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[15]

Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol provides a method to differentiate between apoptotic and necrotic cells.

Materials:

  • Cell line of interest

  • D-Homocysteine thiolactone hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with D-HCTL as described previously.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[4]

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

In Vivo Studies in a Rat Model

This protocol provides a general framework for investigating the systemic effects of D-HCTL in rats.

Materials:

  • Male Wistar rats (or other suitable strain)

  • D-Homocysteine thiolactone hydrochloride

  • Saline solution (0.9% NaCl)

  • Equipment for intraperitoneal (i.p.) or oral gavage administration

  • Anesthesia and surgical equipment for tissue collection

Procedure:

  • Acclimatize the animals to the housing conditions for at least one week.

  • Divide the animals into control and experimental groups.

  • Prepare a solution of D-HCTL in saline at the desired concentration.

  • Administer D-HCTL to the experimental group via the chosen route (e.g., i.p. injection of 5.5 mmol/kg body weight).[16] The control group receives an equivalent volume of saline.

  • Monitor the animals for any adverse effects.

  • At the end of the experimental period, euthanize the animals and collect blood and tissues (e.g., heart, brain, liver) for further analysis (e.g., histology, biochemical assays).[16]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion and Future Directions

D-Homocysteine thiolactone hydrochloride is a reactive molecule with significant and diverse biological effects, primarily driven by its ability to non-enzymatically modify proteins. The resulting N-homocysteinylation leads to protein dysfunction, oxidative stress, and apoptosis, culminating in cardiovascular and neurological toxicity.

Future research should focus on several key areas:

  • Elucidating the in vivo metabolic pathways of D-HCTL: Understanding its formation and clearance in biological systems is crucial.

  • Identifying specific protein targets of N-homocysteinylation: A proteomic approach could reveal the key proteins whose function is disrupted by D-HCTL.

  • Developing therapeutic strategies to mitigate D-HCTL toxicity: This could involve the use of antioxidants or inhibitors of the N-homocysteinylation process.

A deeper understanding of the biological effects of D-HCTL will not only provide insights into the pathophysiology of diseases associated with elevated homocysteine levels but may also open new avenues for therapeutic intervention.

References

  • Zivkovic, V., Jakovljevic, V., Pechanova, O., et al. (2013). Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters. BioMed Research International, 2013, 318471. [Link]

  • Santhoshkumar, P., Pradeep, T., Harshita, U., et al. (2021). Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells. PLoS One, 16(2), e0246623. [Link]

  • Mendes, R. H., Sirvente, R. A., Candido, G. O., et al. (2010). Homocysteine thiolactone induces cardiac dysfunction: role of oxidative stress. Journal of Cardiovascular Pharmacology, 55(1), 88-94. [Link]

  • Sharma, G. S., Kumar, T., & Singh, L. R. (2015). N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins. PLoS One, 10(12), e0145348. [Link]

  • Jakubowski, H. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. Circulation Research, 87(1), 45-51. [Link]

  • Bhattacharya, R., Kumar, T., Sharma, G. S., et al. (2020). Inhibition of Protein N-Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia. ACS Omega, 5(26), 16066-16075. [Link]

  • Sikora, M., & Jakubowski, H. (2020). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 25(16), 3694. [Link]

  • Vallée, Y., & Milet, A. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life (Basel), 9(1), 23. [Link]

  • Mendes, R. H., Sirvente, R. A., Candido, G. O., et al. (2010). Homocysteine Thiolactone Induces Cardiac Dysfunction: Role of Oxidative Stress. Journal of Cardiovascular Pharmacology, 55(1), 88-94. [Link]

  • Zivkovic, V., Jakovljevic, V., Pechanova, O., et al. (2013). Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters. BioMed Research International, 2013, 318471. [Link]

  • Głowacki, R., Bald, E., & Jakubowski, H. (2012). Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease. Thrombosis and Haemostasis, 108(6), 1111-1118. [Link]

  • Wikipedia. Homocysteine thiolactone. [Link]

  • Kamudhamas, A., Pang, L., Smith, S. D., et al. (2004). Homocysteine thiolactone induces apoptosis in cultured human trophoblasts. American Journal of Obstetrics and Gynecology, 191(2), 563-571. [Link]

  • Mercié, P., Belloc, F., Begaud, B., et al. (2001). Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features. Journal of Thrombosis and Haemostasis, 85(2), 343-349. [Link]

  • Petrović, M., Stojiljković, N., Pavlović, D., et al. (2009). The effect of homocysteine thiolactone on acetylcholinesterase activity in rat brain, blood and heart. General Physiology and Biophysics, 28(1), 69-74. [Link]

  • Jakubowski, H. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. Circulation Research, 87(1), 45-51. [Link]

  • PubChem. Homocysteine thiolactone hydrochloride. [Link]

  • Głowacki, R., & Jakubowski, H. (2004). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. The Journal of Biological Chemistry, 279(12), 10864-10871. [Link]

  • Santhoshkumar, P., Pradeep, T., Harshita, U., et al. (2021). Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells. PLoS One, 16(2), e0246623. [Link]

  • Sharma, G. S., Kumar, T., & Singh, L. R. (2015). N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins. PLoS One, 10(12), e0145348. [Link]

  • Sharma, G. S., Bhattacharya, R., & Singh, L. R. (2019). Protein Covalent Modification by Homocysteine: Consequences and Clinical Implications. In Protein Modificomics (pp. 1-21). Springer, Singapore. [Link]

  • Jakubowski, H. (2019). Homocysteine modification in protein structure/function and in human disease. Physiological Reviews, 99(1), 555-604. [Link]

  • Perła-Kaján, J., Marczak, Ł., Kaján, L., et al. (2007). Modification by homocysteine thiolactone affects redox status of cytochrome C. Biochemistry, 46(21), 6225-6231. [Link]

  • Jakubowski, H., & Goldman, E. (1993). Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells. FEBS Letters, 317(3), 237-240. [Link]

Sources

Exploratory

Introduction: Unveiling a Reactive Metabolite and Versatile Synthetic Tool

An In-depth Technical Guide to the Chemical Properties of D-Homocysteine Thiolactone Hydrochloride D-Homocysteine thiolactone hydrochloride (D-HCTL) is the hydrochloride salt of the D-enantiomer of homocysteine thiolacto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of D-Homocysteine Thiolactone Hydrochloride

D-Homocysteine thiolactone hydrochloride (D-HCTL) is the hydrochloride salt of the D-enantiomer of homocysteine thiolactone. This five-membered cyclic thioester is a derivative of the non-proteinogenic amino acid, D-homocysteine.[1][2] While its enantiomer, L-homocysteine thiolactone, is generated in biological systems as an error-editing byproduct of methionyl-tRNA synthetase, the D-form serves as a crucial chemical tool for researchers.[1] Its significance lies in its inherent reactivity, primarily the susceptibility of its thioester bond to nucleophilic attack. This property makes D-HCTL, and more commonly its racemic mixture (DL-HCTL), a valuable building block in organic synthesis and a key compound for studying the damaging effects of protein N-homocysteinylation.[1][3]

This guide offers a comprehensive exploration of the chemical properties of D-Homocysteine thiolactone hydrochloride, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize, handle, and analyze this compound. We will delve into its physicochemical characteristics, spectroscopic signature, reactivity profile, and the experimental methodologies essential for its study.

Physicochemical Properties: A Quantitative Overview

The hydrochloride salt form of D-homocysteine thiolactone enhances its stability and handling characteristics, making it suitable for laboratory use.[4] It typically presents as a white crystalline powder.[4][5][6] The fundamental properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₄H₇NOS · HCl[4][7][8]
Molecular Weight 153.63 g/mol [4][5][7]
CAS Number 6038-19-3 (for DL-form)[3][5]
Appearance White to off-white crystalline powder[4][5][8]
Melting Point ~202-204 °C (with decomposition)[4][6][9][10]
Solubility in Water 740.5 g/L (at 20 °C)[4][8][9]
Solubility in other solvents Soluble in DMSO; Slightly soluble in Methanol[4][9]
IUPAC Name (3R)-3-aminothiolan-2-one;hydrochloride[3][7]

Note: While the IUPAC name specifies the (3R) configuration for the D-enantiomer, most commercially available data and CAS numbers refer to the DL-racemic mixture. The chemical properties discussed are generally applicable to both enantiomers.

Structural Confirmation: Spectroscopic and Analytical Insights

Accurate identification of D-HCTL is paramount. Standard analytical techniques provide a distinct fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation. In D₂O, the proton (¹H) NMR spectrum reveals characteristic signals for the aminothiolan-2-one ring structure.[2]

  • α-proton (C3-H): A multiplet corresponding to the proton adjacent to the amine group.

  • β-protons (C4-H₂): A complex multiplet for the two methylene protons adjacent to the sulfur atom.

  • γ-protons (C5-H₂): Another multiplet for the methylene protons adjacent to the carbonyl group.

The ¹³C NMR spectrum will show distinct peaks for the four carbon atoms of the ring: the carbonyl carbon, the carbon bearing the amino group, and the two methylene carbons.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Under electrospray ionization (ESI) in positive mode, D-HCTL will primarily show the molecular ion [M+H]⁺ corresponding to the free base (C₄H₇NOS).[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of D-HCTL and monitoring its reactions.[12][13] Due to its polar nature, techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an appropriate ion-pairing agent are effective.[11]

Chemical Reactivity and Stability: A Double-Edged Sword

The utility and biological toxicity of HCTL stem from its unique reactivity profile, centered around the strained five-membered thioester ring.

Stability Profile

D-HCTL is stable under standard ambient conditions as a solid.[6][8] It is best stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere as it can be air-sensitive.[4][5]

In aqueous solutions, its stability is highly pH-dependent:

  • Acidic to Neutral pH: The thiolactone ring is relatively stable.[2] One study notes a half-life of approximately 24-30 hours at pH 7.4.[1]

  • Alkaline pH (Basic Conditions): The compound is significantly less stable. It undergoes rapid hydrolysis to form homocysteine.[1][11] Furthermore, under basic conditions, intermolecular reactions can occur where the amino group of one molecule attacks the thioester of another, leading to dimerization and the formation of 2,5-diketopiperazine of homocysteine.[1]

Core Reactivity: The Thioester Ring-Opening

The central feature of HCTL's reactivity is the electrophilic nature of the thioester carbonyl carbon. This makes it susceptible to attack by a variety of nucleophiles, leading to the opening of the thiolactone ring.

cluster_legend Legend HCTL D-Homocysteine Thiolactone (D-HCTL) Product Ring-Opened Product (N-Homocysteinylated Adduct) HCTL->Product Nucleophilic Attack on Thioester Nuc Nucleophile (e.g., R-NH₂) Nuc->HCTL Key Reaction Red Arrow: Key Reaction Pathway

Caption: Core reactivity pathway of D-HCTL.

This ring-opening reaction is fundamental to its biological effects. The most significant nucleophiles in a biological context are the primary amino groups, particularly the ε-amino group of lysine residues in proteins.[1]

N-Homocysteinylation of Proteins: This reaction involves the acylation of lysine residues by HCTL, forming a stable amide bond and tethering a homocysteine moiety with a free thiol group to the protein.[1] This modification can severely alter the protein's structure, function, and susceptibility to oxidative stress, and is implicated in numerous pathologies.[1][3]

cluster_info Mechanism HCTL D-HCTL Cyclic Thioester Intermediate Tetrahedral Intermediate HCTL->Intermediate 1. Lys-NH₂ attacks carbonyl carbon Protein Protein with Lysine (Lys-NH₂) Protein->Intermediate ModifiedProtein N-Homocysteinylated Protein Lys-NH-CO-(CH₂)₂-CH(NH₂)-SH Intermediate->ModifiedProtein 2. Ring opens, Proton transfer info This modification introduces a new, reactive thiol group onto the protein.

Caption: N-Homocysteinylation of a protein lysine residue.

Experimental Protocols & Methodologies

To harness D-HCTL in research, robust and validated protocols are essential. The following sections provide step-by-step methodologies for key experimental workflows.

Protocol 1: Synthesis of S-substituted Homocysteine via Thiolactone Ring-Opening

This protocol details a common synthetic application of HCTL: the preparation of S-alkylated homocysteine derivatives. The principle involves a base-mediated ring-opening to generate the free thiol of homocysteine in situ, which then reacts with an alkyl halide.

Rationale: Generating the reactive homocysteine thiol in the same pot where it will be alkylated minimizes the risk of its oxidation to homocystine (the disulfide dimer). The reaction is run under an inert atmosphere for this reason.

Step-by-Step Methodology:

  • Dissolution & Ring-Opening: Dissolve D,L-Homocysteine thiolactone hydrochloride (1.5 equivalents) in a freshly prepared, degassed aqueous solution of sodium hydroxide (e.g., 5 M NaOH) under an argon atmosphere.[11]

  • Stirring: Stir the mixture for approximately 10-20 minutes at room temperature. The cleavage of the thiolactone can be monitored by Thin Layer Chromatography (TLC).[11]

  • pH Adjustment: Add sodium bicarbonate (1.7 equivalents) and carefully adjust the pH to ~9 using concentrated HCl. This creates a basic environment that deprotonates the thiol, forming the more nucleophilic thiolate.[11]

  • Addition of Electrophile: Slowly add the alkylating agent (e.g., benzyl bromide, 1.0 equivalent) to the solution, maintaining the inert atmosphere.[11]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the starting material.[11]

  • Workup & Purification: Acidify the reaction to pH 6 with 1 M HCl. The crude product can then be purified using an appropriate method, such as flash chromatography on a C18-reverse phase column.[11]

start Start: D-HCTL in vial step1 1. Dissolve in degassed 5M NaOH under Argon start->step1 step2 2. Stir 10-20 min (Ring-Opening to Thiolate) step1->step2 step3 3. Adjust pH to ~9 (NaHCO₃ / HCl) step2->step3 step4 4. Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) step3->step4 step5 5. Stir 2-4h at RT (S-Alkylation Reaction) step4->step5 step6 6. Acidify to pH 6 (Workup) step5->step6 step7 7. Purify Product (e.g., Flash Chromatography) step6->step7 end_node End: Pure S-Alkyl-Homocysteine step7->end_node

Caption: Workflow for synthesis of S-substituted homocysteine.

Protocol 2: Quantitative Analysis by HPLC

This protocol provides a framework for the quantitative analysis of D-HCTL, for example, in a stability study.

Rationale: A validated HPLC method allows for the precise measurement of the parent compound over time, enabling the calculation of its degradation kinetics under various conditions (e.g., different pH values, temperatures).

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh D-HCTL and prepare a concentrated stock solution in an appropriate solvent (e.g., water or a buffer of choice).

  • Sample Incubation: Dilute the stock solution into separate vials containing buffers of different pH values (e.g., pH 5.0, 7.4, 9.0). Incubate these vials at a controlled temperature (e.g., 37 °C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately stop the degradation by adding three volumes of a quenching solvent like acetonitrile (MeCN) or by acidifying the sample if it's in a basic buffer.[11]

  • Centrifugation: Centrifuge the quenched samples to precipitate any salts or proteins (if present).[11]

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 or HILIC) and a UV detector.

  • Data Analysis: Quantify the peak area of D-HCTL at each time point. Plot the concentration of D-HCTL versus time to determine the degradation rate and calculate the half-life under each condition.

Safety and Handling

As a laboratory chemical, proper handling of D-HCTL is essential.

  • Hazards: D-HCTL is classified as a skin and serious eye irritant.[6][7] Avoid contact with skin, eyes, and clothing.[4][8]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[6][8]

  • Handling: Handle in a well-ventilated area to avoid inhalation of the powder. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6][8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

Conclusion

D-Homocysteine thiolactone hydrochloride is a compound of significant interest due to its dual role as a reactive intermediate in pathophysiology and a versatile tool in chemical synthesis. Its core chemical properties—a stable salt form that gives way to a highly reactive thioester ring—are central to both its utility and its toxicity. A thorough understanding of its stability, reactivity with nucleophiles, and the analytical methods for its characterization is critical for any researcher or drug development professional working with this molecule. By applying the principles and protocols outlined in this guide, scientists can confidently and safely leverage the unique chemistry of D-HCTL to advance their research objectives.

References

  • DL-Homocysteine Thiolactone Hydrochloride (CAS 6027-13-0).
  • DL-Homocysteine thiolactone hydrochloride (Standard) | Endogenous Metabolite. BOC Sciences.
  • DL-Homocysteine thiolactone-d4 hydrochloride. MedChemExpress.
  • DL-Homocysteine thiolactone hydrochloride, 99% 25 g. Fisher Scientific.
  • 6038-19-3 DL-Homocysteine thiolactone hydrochloride. AK Scientific, Inc..
  • DL-Homocysteinethiolactone Hydrochloride. Tokyo Chemical Industry Co., Ltd..
  • Sikora, M., & Jakubowski, H. (2019). Homocysteine Thiolactone: Biology and Chemistry. MDPI.
  • Homocysteine thiolactone hydrochloride.
  • Pascal, R., & Pross, A. (2016). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. MDPI.
  • Electronic Supplementary Material (ESI)
  • Safety Data Sheet for DL-Homocysteine thiolactone hydrochloride. MilliporeSigma.
  • Safety Data Sheet for D,L-Homocysteine Thiolactone Hydrochloride. Fisher Scientific.
  • D,L-Homocysteine Thiolactone Hydrochloride.
  • DL-Homocysteine thiolactone hydrochloride. MedChemExpress.
  • DL-Homocysteinethiolactone hydrochloride. ChemicalBook.
  • A kind of continuous production method of DL-homocysteine thiolactone hydrochloride.

Sources

Foundational

D-Homocysteine thiolactone hydrochloride stability and storage conditions

Technical Whitepaper: Stability Dynamics and Preservation of D-Homocysteine Thiolactone Hydrochloride Executive Summary D-Homocysteine thiolactone hydrochloride (D-HCTL[1][2][3]·HCl) is a cyclic thioester analogue of the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Dynamics and Preservation of D-Homocysteine Thiolactone Hydrochloride

Executive Summary

D-Homocysteine thiolactone hydrochloride (D-HCTL[1][2][3]·HCl) is a cyclic thioester analogue of the non-proteinogenic amino acid homocysteine. While the L-isomer is a well-documented metabolic byproduct associated with vascular toxicity and protein N-homocysteinylation, the D-isomer serves as a critical chiral probe in mechanistic toxicology and stereoselective enzymatic studies.

The utility of D-HCTL·HCl in research is frequently compromised by its intrinsic chemical instability. The strained five-membered thiolactone ring is highly susceptible to nucleophilic attack (hydrolysis) at physiological pH, leading to the formation of D-homocysteine (D-Hcy), which subsequently oxidizes to form disulfides. This guide provides a scientifically rigorous protocol for the storage, handling, and quality control of D-HCTL·HCl, ensuring experimental reproducibility.

Physicochemical Profile

The hydrochloride salt form significantly enhances the stability of the thiolactone ring compared to the free base. However, strict adherence to environmental controls is required to prevent spontaneous ring-opening.

ParameterSpecificationNotes
Chemical Name D-Homocysteine thiolactone hydrochlorideNote: Commercial sources often supply DL- (Racemate) or L- forms. Verify stereochemistry.
CAS Number 6038-19-3 (DL-mix); Specific D-CAS is rareChemically equivalent stability profile to L-isomer (CAS 31828-68-9).
Molecular Formula C₄H₇NOS[3][4][5][6][7] · HCl
Molecular Weight 153.63 g/mol
Solubility Water (>50 mg/mL), DMSOHighly soluble, but solution stability is poor.
pKa (Amine) ~7.1Lower than typical amino acids, facilitating nucleophilic reactivity.
Hygroscopicity HighAbsorbs atmospheric moisture, accelerating hydrolysis.
Melting Point 200–203 °C (dec.)Decomposition upon melting.

Stability Dynamics: Degradation Mechanisms

The primary stability challenge is the hydrolysis of the thiolactone ring . Unlike linear thioesters, the cyclic structure possesses inherent ring strain. In the presence of water and a base (pH > 6.0), the carbonyl carbon undergoes nucleophilic attack, cleaving the ring to generate free D-homocysteine.

Key Stability Factors:

  • pH Sensitivity: Hydrolysis is base-catalyzed. At pH 7.4 (PBS), the half-life (

    
    ) is approximately 24–30 hours at 37°C. At pH > 8.0, degradation occurs within minutes.
    
  • Oxidative Instability: The hydrolysis product, D-Homocysteine, contains a free thiol (-SH) group. This rapidly oxidizes in air to form the disulfide dimer D-Homocystine, rendering the compound inactive for thiolactone-specific assays.

Diagram 1: Degradation Pathway of D-Homocysteine Thiolactone

This pathway illustrates the irreversible transition from the active cyclic thioester to the inactive oxidized disulfide.

degradation_pathway Thiolactone D-Homocysteine Thiolactone (Active) Transition Hydrolysis (pH > 6.0) Thiolactone->Transition Homocysteine D-Homocysteine (Free Thiol) Transition->Homocysteine Ring Opening Oxidation Air Oxidation Homocysteine->Oxidation Disulfide D-Homocystine (Inactive Disulfide) Oxidation->Disulfide Dimerization

Caption: The degradation cascade initiates with pH-dependent ring opening, followed by rapid oxidative dimerization.

Storage and Handling Protocols

To maintain purity >98%, researchers must adopt a "Cold, Dry, Acidic" handling philosophy.

A. Solid State Storage (Long-Term)
  • Temperature: Store at -20°C or below. Storage at -80°C is optimal for periods exceeding 12 months.

  • Atmosphere: The vial must be sealed under an inert gas (Argon or Nitrogen) to prevent oxidative degradation of trace hydrolysis products.

  • Desiccation: Store within a secondary container (desiccator) containing active silica gel or molecular sieves. The HCl salt is hygroscopic; moisture absorption effectively creates a localized acidic solution that can eventually degrade if buffering capacity is overwhelmed.

B. Solution Preparation (Acute Use)
  • Solvent Choice:

    • Preferred: 1 mM HCl or 0.1% Formic Acid in water. The low pH (pH < 3) protonates the amine and stabilizes the ring.

    • Alternative: Anhydrous DMSO. Ensure DMSO is fresh and dry (stored over molecular sieves), as DMSO is hygroscopic.

  • Working Solutions:

    • NEVER store stock solutions in phosphate-buffered saline (PBS) or neutral buffers. Prepare immediately before use.

    • If a neutral pH is required for cell culture, dilute the acidic stock into the media immediately prior to addition.

    • Half-life Rule: Assume a 10% loss of potency every 3 hours at Room Temperature in neutral aqueous media.

C. Protocol: Reconstitution for Biological Assays
  • Equilibrate the solid vial to room temperature in a desiccator (prevents condensation).

  • Weigh quickly in a low-humidity environment.

  • Dissolve in 10 mM HCl to generate a 100 mM Master Stock.

  • Aliquot into light-protective tubes (amber) and freeze at -80°C immediately.

  • Do not refreeze aliquots more than once.

Quality Control & Analytical Validation

Before critical experiments (e.g., protein homocysteinylation assays), validate the integrity of the compound. The presence of free thiols is the primary indicator of degradation (ring opening).

QC Method 1: Ellman’s Reagent Test (Rapid)
  • Principle: DTNB (Ellman's Reagent) reacts with free thiols (Homocysteine) but not with the intact Thiolactone ring.

  • Protocol: Mix aliquot with DTNB buffer.

    • Yellow Color (412 nm absorbance):FAIL . Significant hydrolysis has occurred.

    • Clear/Colorless:PASS . Ring is intact.

QC Method 2: HPLC Confirmation (Quantitative)
  • Column: C18 Reverse Phase.

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile gradient.

  • Detection: UV at 210 nm or 240 nm.

  • Retention Time: Thiolactone elutes earlier than the oxidized dimer but distinct from the free acid.

Diagram 2: Quality Control Decision Tree

A logical workflow to determine if a stock solution is viable for experimental use.

qc_workflow Start Start: Thiolactone Stock Visual Visual Inspection: Clumping or Yellowing? Start->Visual Discard1 DISCARD (Moisture Damage) Visual->Discard1 Yes Ellman Ellman's Test (DTNB) Detects Free Thiols Visual->Ellman No Result Absorbance @ 412nm? Ellman->Result Pass PASS: No Free Thiols (Intact Ring) Result->Pass Low/None Fail FAIL: Free Thiols Present (Hydrolyzed) Result->Fail High

Caption: Workflow for validating D-Homocysteine Thiolactone integrity using Ellman's reagent.

References

  • Jakubowski, H. The mechanism of Homocysteine thiolactone formation and hydrolysis.Encyclopedia, MDPI. [Link]

  • National Institutes of Health (NIH). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. [Link]

Sources

Exploratory

Introduction: Unveiling a Key Player in Homocysteine-Mediated Pathology

An In-depth Technical Guide to D-Homocysteine Thiolactone Hydrochloride (CAS 6038-19-3) D-Homocysteine thiolactone hydrochloride (HCTL) is the hydrochloride salt of a cyclic thioester derived from the non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-Homocysteine Thiolactone Hydrochloride (CAS 6038-19-3)

D-Homocysteine thiolactone hydrochloride (HCTL) is the hydrochloride salt of a cyclic thioester derived from the non-proteinogenic amino acid homocysteine. While seemingly a simple derivative, HCTL is a molecule of profound interest in biomedical research and drug development. Its significance stems from its role as a highly reactive metabolic byproduct, implicated in the "homocysteine theory of arteriosclerosis" first proposed by McCully in 1975.[1] This guide provides a comprehensive technical overview of HCTL, from its fundamental properties and synthesis to its intricate mechanism of action, applications in research, and detailed experimental protocols for its use.

This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. The narrative will delve into the causality behind experimental choices, ensuring a framework of scientific integrity and practical insight.

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in a laboratory setting. HCTL is a white crystalline powder, and its properties are summarized below.[2][3]

Key Physicochemical Data
PropertyValueReference
CAS Number 6038-19-3[1][4]
Molecular Formula C₄H₇NOS • HCl[1][5]
Molecular Weight 153.63 g/mol [1][4][5]
Formal Name 3-aminodihydro-2(3H)-thiophenone, monohydrochloride[1]
Synonyms DL-Hcy thiolactone, HCTL Hydrochloride[1][4]
Melting Point 198-203°C[3][6]
Solubility Soluble in water, DMSO (30 mg/ml), DMF (15 mg/ml), PBS (pH 7.2, 10 mg/ml)[1][2]
Appearance White Crystalline Powder[2][3]
Stability and Storage

Proper storage is critical to maintain the integrity of HCTL. The compound is sensitive to air, moisture, and light.[3][6][7] Therefore, it should be stored in a tightly sealed container under an inert gas atmosphere.[3] For long-term stability (≥ 4 years), storage at -20°C is recommended.[1] For short-term use, ambient temperature storage in a cool, dry, well-ventilated area is acceptable.[2][6]

Synthesis Overview

Commercially, DL-Homocysteine thiolactone hydrochloride is often synthesized from DL-methionine. A common industrial method involves the demethylation of DL-methionine using sodium in liquid ammonia to yield the disodium salt of DL-homocysteine.[8] This intermediate then undergoes acid-catalyzed cyclization to form the thiolactone hydrochloride.[8][9]

Alternative methods, including electrochemical synthesis, have been developed to improve yield and purity, and to avoid heavy metal contamination from older chemical reduction methods.[10][11] Electrochemical processes often involve the reduction of DL-homocystine at a cathode (such as carbon felt) in an acidic medium to generate DL-homocysteine, which then cyclizes.[10][11] This approach is favored for producing pharmaceutical-grade material as it offers a cleaner, more environmentally friendly route.[11]

Section 2: The Core Mechanism: Protein N-Homocysteinylation

The primary driver of HCTL's biological activity and toxicity is its ability to covalently modify proteins through a process called N-homocysteinylation . This post-translational modification targets the ε-amino group of lysine residues, forming a stable isopeptide bond.[12]

Biological Formation of HCTL

In biological systems, HCTL is not formed directly from homocysteine in a simple cyclization reaction. Instead, it is the product of an "error-editing" mechanism by methionyl-tRNA synthetase (MetRS).[12][13][14] Normally, MetRS activates methionine with ATP to form methionyl-adenylate (Met-AMP), which is then transferred to its cognate tRNA. However, MetRS can mistakenly recognize the structurally similar homocysteine. To prevent the wrongful incorporation of homocysteine into proteins, the MetRS editing domain hydrolyzes the Hcy-AMP intermediate, releasing homocysteine as the highly reactive HCTL.[14][15] The energy from the high-energy anhydride bond in Hcy-AMP is conserved in the thioester bond of HCTL.[15]

HCTL Formation and Action Homocysteine Homocysteine (Hcy) MetRS Methionyl-tRNA Synthetase (MetRS) Homocysteine->MetRS Mistakenly binds Hcy_AMP Hcy-AMP (Mischarged Intermediate) MetRS->Hcy_AMP Activation (ATP) HCTL Homocysteine Thiolactone (HCTL) Hcy_AMP->HCTL Error-Editing Reaction Lysine Lysine Residue (on Protein) HCTL->Lysine Acylation (N-Homocysteinylation) Protein Protein Modified_Protein N-Homocysteinylated Protein Damage Protein Damage, Aggregation, Loss of Function Modified_Protein->Damage

Caption: Biological pathway from homocysteine to protein N-homocysteinylation.

Pathophysiological Consequences

N-homocysteinylation is a detrimental modification that alters the structure and function of proteins.[12] This damage is a key mechanism underlying the toxicity of elevated homocysteine levels (hyperhomocysteinemia). The consequences include:

  • Induction of Oxidative Stress: Modified proteins can generate reactive oxygen species, contributing to cellular damage.[2]

  • Altered Protein Function: Homocysteinylation can inactivate enzymes, disrupt protein-protein interactions, and promote protein aggregation.[12][15]

  • Vascular Dysfunction: In endothelial cells, HCTL formation and subsequent protein modification are linked to vascular damage and the development of atherosclerosis.[13] It can also slow blood coagulation and lead to the formation of more tightly packed fibrin structures.[2]

  • Neurotoxicity: HCTL is implicated in neurodegenerative diseases. For instance, N-homocysteinylation of proteins like α-synuclein and DJ-1 can exacerbate their aggregation and neurotoxicity, contributing to the pathology of Parkinson's disease.[12] It is also thought to play a role in Alzheimer's disease.[2]

Section 3: Applications in Research and Drug Development

Beyond its role as a pathological agent, D-Homocysteine thiolactone hydrochloride is a valuable tool for researchers and a key intermediate in pharmaceutical synthesis.

  • Disease Modeling: HCTL is widely used in experimental models to induce hyperhomocysteinemia and study its effects. Administration to animals or cell cultures allows researchers to investigate the mechanisms of homocysteine-induced pathologies, such as arteriosclerosis, cardiovascular dysfunction, and neurodegeneration.[1][2][16] For example, administering 30 mg/kg to rabbits for eight weeks has been shown to induce arteriosclerotic plaque formation.[1]

  • Pharmaceutical Intermediate: HCTL is a crucial starting material for the synthesis of important drugs. It serves as a key intermediate in the production of mucolytic agents like erdosteine and citiolone.[5][11][17]

  • Synthetic Chemistry & Polymer Science: The reactive thiolactone ring makes HCTL a versatile building block in organic synthesis and polymer chemistry.[15] It can be used to prepare various homocysteine derivatives and thiolactone-containing monomers for applications like formaldehyde-scavenging coatings.[1]

Section 4: Key Experimental Methodologies

The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Protocol: In Vitro Protein N-Homocysteinylation

This protocol describes a general method for modifying a protein of interest with HCTL in vitro to study the functional consequences of N-homocysteinylation.

Objective: To covalently modify a purified protein with homocysteine at its lysine residues.

Materials:

  • D-Homocysteine thiolactone hydrochloride (CAS 6038-19-3)

  • Purified protein of interest (e.g., Human Serum Albumin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5M NaOH for pH adjustment

  • Dialysis tubing or size-exclusion chromatography columns

  • Protein concentration assay kit (e.g., BCA)

  • Analytical tools: SDS-PAGE, Western Blotting, or Mass Spectrometry

Methodology:

  • Protein Preparation: Prepare a solution of the target protein in PBS (e.g., 1 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • HCTL Solution Preparation: Freshly prepare a stock solution of HCTL in PBS. A 100 mM stock is typical. Rationale: HCTL can hydrolyze in aqueous solution, so fresh preparation is crucial for consistent results.

  • Reaction Incubation: Add HCTL to the protein solution to a final concentration of 1-10 mM. The molar ratio of HCTL to protein will depend on the desired degree of modification and the number of available lysine residues.

  • pH Adjustment: Immediately before incubation, adjust the pH of the reaction mixture to ~7.4-8.0 with small additions of 5M NaOH. Rationale: The acylation reaction is more efficient at slightly alkaline pH, where the lysine ε-amino group is deprotonated and more nucleophilic.

  • Incubation: Incubate the reaction mixture at 37°C for 2-24 hours with gentle agitation. The reaction time can be optimized to control the extent of modification.

  • Removal of Unreacted HCTL: After incubation, remove excess HCTL by extensive dialysis against PBS or by using a desalting column. Rationale: This step is critical to stop the reaction and prevent interference in downstream analyses.

  • Confirmation of Modification:

    • Mass Spectrometry (Gold Standard): Use LC-MS/MS to identify specific lysine residues that have been modified and to quantify the extent of modification. A mass shift of +117.17 Da on a lysine residue corresponds to homocysteinylation.

    • Western Blotting: If an antibody specific to N-homocysteinyl-lysine is available, use Western blotting to confirm the modification.

    • SDS-PAGE: High levels of modification may cause a slight shift in the protein's migration pattern on an SDS-PAGE gel.

Caption: Experimental workflow for in vitro protein N-homocysteinylation.

Protocol: Synthesis of S-Benzyl-D,L-homocysteine from HCTL

This protocol demonstrates the use of HCTL as a synthetic precursor. It involves the base-catalyzed opening of the thiolactone ring, followed by alkylation of the resulting free thiol.[18]

Objective: To synthesize an S-alkylated homocysteine derivative.

Materials:

  • D,L-Homocysteine thiolactone hydrochloride (HCTL)

  • 5 M Sodium Hydroxide (NaOH), freshly prepared and degassed

  • Sodium Bicarbonate (NaHCO₃)

  • Benzyl bromide

  • 1,4-Dioxane

  • Concentrated HCl and 1 M HCl

  • Argon or Nitrogen gas supply

  • Analytical tools: Thin Layer Chromatography (TLC), HPLC

Methodology:

  • Thiolactone Ring Opening: Under an inert argon atmosphere, dissolve HCTL (e.g., 4.5 mmol) in degassed 5 M NaOH (10 mL). Stir for 10 minutes. Rationale: The strong base hydrolyzes the thioester bond, opening the ring to form the sodium salt of homocysteine's free thiol.

  • pH Adjustment: Add sodium bicarbonate (5 mmol) and carefully adjust the pH to ~9 with concentrated HCl. Rationale: This creates a buffered, slightly basic environment optimal for the subsequent nucleophilic attack by the thiolate on the alkyl halide.

  • Alkylation: Add 1,4-dioxane (3 mL) followed by the slow, dropwise addition of benzyl bromide (3 mmol) to the solution. Rationale: Dioxane helps to solubilize the organic benzyl bromide in the aqueous mixture. Slow addition prevents side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the progress by TLC or HPLC to confirm the consumption of the starting material.[18]

  • Workup and Purification:

    • Acidify the reaction mixture to pH 6 with 1 M HCl to protonate the product.[18]

    • Evaporate the solvent under reduced pressure.

    • The crude product can then be purified using an appropriate method, such as flash chromatography on a C18 column.[18]

Analytical Methods for HCTL Quantification

Accurate quantification of HCTL in biological samples is crucial for clinical and research studies. Due to its low concentration and reactivity, sensitive methods are required.

  • HPLC-MS/MS: This is the gold standard for HCTL analysis. It offers high sensitivity and specificity. The method often involves hydrophilic interaction chromatography (HILIC) for separation.[19]

  • HPLC with Fluorescence Detection (HPLC-FL): This method requires a derivatization step to make HCTL fluorescent. A common agent is o-phthaldialdehyde (OPA). The derivatization can be performed pre- or on-column.[19]

  • Sample Preparation: A key challenge is extracting HCTL from complex matrices like urine or plasma. A typical procedure involves liquid-liquid extraction (LLE) with a solvent like chloroform, followed by a re-extraction into an acidic aqueous phase to concentrate and purify the analyte before injection.[19]

Section 5: Safety and Handling

As a laboratory chemical, D-Homocysteine thiolactone hydrochloride requires careful handling.

  • Hazards: It is classified as a skin and serious eye irritant.[3][20] Inhalation of dust should be avoided, and it may be harmful if swallowed or absorbed through the skin.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][20] If dust is generated, respiratory protection (e.g., N95 respirator) is required.[3][20]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[4][6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[7]

    • Inhalation: Move the person to fresh air.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7][21]

Section 6: Conclusion and Future Perspectives

D-Homocysteine thiolactone hydrochloride is more than just a chemical reagent; it is a central molecule in the study of metabolic disease. Its role as the reactive agent driving protein N-homocysteinylation provides a direct mechanistic link between elevated homocysteine levels and cellular damage. Understanding its chemistry and biology is critical for developing diagnostics and therapeutics for a range of cardiovascular and neurological disorders.

Future research will likely focus on developing more sensitive probes for detecting N-homocysteinylated proteins in vivo, identifying novel protein targets of HCTL, and designing inhibitors of the HCTL-protein reaction as potential therapeutic agents. The continued use of HCTL as a research tool and a synthetic building block ensures its enduring importance in the scientific community.

References

  • MetaSci. (n.d.). Safety Data Sheet DL-Homocysteine thiolactone hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Quick Company. (2010). Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride. Retrieved from [Link]

  • Ghezzi, E., et al. (2020). Electrochemical Synthesis of d,l-Homocysteine Thiolactone Hydrochloride in a Batch Continuous Recirculation Reactor Equipped with Carbon Felt Cathodes: A Study for the Optimization of the Process. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Jakubowski, H. (2000). Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis. Circulation Research, 87(1), 45-51. Retrieved from [Link]

  • Smolecule. (n.d.). Safety Data Sheet: D,L-Homocysteine Thiolactone Hydrochloride. Retrieved from [Link]

  • Sikora, M., & Jakubowski, H. (2021). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 26(8), 2133. Retrieved from [Link]

  • Google Patents. (2020). CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride.
  • Wikipedia. (n.d.). Homocysteine thiolactone. Retrieved from [Link]

  • Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. The Journal of Nutrition, 130(2S Suppl), 377S-381S. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: DL-Homocysteine thiolactone hydrochloride. Retrieved from [Link]

  • Tzanavaras, P. D., et al. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles. Molecules, 27(6), 1989. Retrieved from [Link]

  • Piechocka, J., & Głowacki, R. (2024). Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine. Talanta, 271, 125791. Retrieved from [Link]

  • Leader Biochemical Group. (n.d.). China Largest Manufacturer factory sales DL-Homocysteine thiolactone hydrochloride CAS 6038-19-3. Retrieved from [Link]

  • Biron, J. P., et al. (2018). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 8(4), 57. Retrieved from [Link]

  • Zivkovic, V., et al. (2013). Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters. BioMed Research International, 2013, 318471. Retrieved from [Link]

  • Karolczak, K., & Olas, B. (2009). Mechanism of action of homocysteine and its thiolactone in hemostasis system. Physiological Research, 58(5), 623-633. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Cardiovascular Effects of D-Homocysteine Thiolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract D-Homocysteine thiolactone hydrochloride, a reactive cyclic thioester of the amino acid homocyste...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

D-Homocysteine thiolactone hydrochloride, a reactive cyclic thioester of the amino acid homocysteine, has garnered significant attention in cardiovascular research. Its accumulation, often associated with hyperhomocysteinemia, is implicated in a cascade of detrimental effects on the cardiovascular system. This technical guide provides a comprehensive overview of the multifaceted cardiovascular consequences of D-homocysteine thiolactone, delving into its molecular mechanisms of action, methodologies for its study in various experimental models, and potential therapeutic avenues. We will explore its impact on cardiac function, vascular integrity, and coagulation, with a focus on the underlying signaling pathways and cellular responses. This guide is intended to be a valuable resource for researchers and drug development professionals investigating the pathophysiology of homocysteine-related cardiovascular diseases and exploring novel therapeutic interventions.

Introduction: The Significance of D-Homocysteine Thiolactone in Cardiovascular Pathophysiology

Elevated levels of total homocysteine in the plasma, a condition known as hyperhomocysteinemia, are an independent risk factor for a range of cardiovascular diseases, including atherosclerosis and thrombosis.[1] While much research has focused on homocysteine itself, its metabolic derivative, homocysteine thiolactone, has emerged as a particularly cytotoxic metabolite.[2] D-Homocysteine thiolactone is formed through an error-editing mechanism by methionyl-tRNA synthetase and readily reacts with proteins, leading to a post-translational modification known as N-homocysteinylation.[2] This modification can alter the structure and function of a wide array of proteins, initiating a cascade of pathological events within the cardiovascular system.[3]

Notably, studies have indicated that both D- and L-stereoisomers of homocysteine thiolactone exhibit comparable toxicity, suggesting that the chemical reactivity of the thiolactone ring is the primary driver of its detrimental effects.[2] This guide will, therefore, discuss the cardiovascular effects of homocysteine thiolactone, with the understanding that the D-isomer contributes to this toxicity.

Core Molecular Mechanism: N-Homocysteinylation and its Downstream Consequences

The principal mechanism through which D-homocysteine thiolactone exerts its cardiovascular toxicity is through the N-homocysteinylation of protein lysine residues.[2] This process involves the acylation of the ε-amino group of lysine by the thiolactone, forming a stable amide bond and introducing a free thiol group.[2] This seemingly subtle modification has profound consequences for protein function and cellular homeostasis.

Protein Damage and Functional Alteration

N-homocysteinylation can lead to:

  • Altered Protein Conformation: The addition of the homocysteine moiety can disrupt the native three-dimensional structure of proteins, leading to misfolding and aggregation.[4]

  • Impaired Enzymatic Activity: Modification of lysine residues within the active site or regulatory domains of enzymes can significantly reduce or abolish their catalytic function.[2]

  • Disrupted Protein-Protein Interactions: N-homocysteinylation can interfere with the binding of proteins to their physiological partners, disrupting signaling complexes and cellular machinery.

Key cardiovascular proteins are known targets of N-homocysteinylation, including:

  • Fibrinogen: N-homocysteinylated fibrinogen forms fibrin clots that are more resistant to lysis, contributing to a prothrombotic state.[1]

  • Albumin: Modification of albumin, the most abundant plasma protein, can impair its antioxidant and ligand-binding capacities.[4]

  • Low-Density Lipoprotein (LDL): Homocysteinylation of LDL promotes its aggregation and uptake by macrophages, a key step in the formation of foam cells and atherosclerotic plaques.

DHT D-Homocysteine Thiolactone Hydrochloride Lysine Protein Lysine Residue DHT->Lysine N-homocysteinylation NHcy_Protein N-Homocysteinylated Protein Lysine->NHcy_Protein Damage Protein Damage & Functional Alteration NHcy_Protein->Damage DHT D-Homocysteine Thiolactone Mito Mitochondrial Dysfunction DHT->Mito NADPHox NADPH Oxidase Activation DHT->NADPHox eNOS eNOS Uncoupling DHT->eNOS ROS Increased ROS (Superoxide, H2O2) Mito->ROS NADPHox->ROS eNOS->ROS NO Decreased NO Bioavailability eNOS->NO

Caption: Pathways of oxidative stress induction.

Cardiovascular Manifestations of D-Homocysteine Thiolactone Exposure

The molecular aberrations initiated by D-homocysteine thiolactone manifest as a spectrum of cardiovascular pathologies.

Cardiac Dysfunction
  • Cardiodepressive Effects: In isolated heart preparations, DL-homocysteine thiolactone hydrochloride induces a decrease in cardiac contractility, as evidenced by a reduction in the maximum rate of pressure development (dp/dt max) and left ventricular systolic pressure. [3]It also leads to a decrease in coronary flow. [3]* Diastolic Dysfunction: In vivo studies in rats treated with homocysteine thiolactone have demonstrated compromised diastolic function, characterized by an increased E/A ratio (peak velocity of early to late diastolic filling), and a decrease in the deceleration time of the E wave and isovolumic relaxation time. [5]* Cardiomyocyte Apoptosis: Homocysteine and its thiolactone derivative can induce apoptosis in cardiomyocytes, a process mediated by the activation of p38 MAPK and an increase in oxidant stress.

Endothelial Dysfunction

The vascular endothelium is a primary target of D-homocysteine thiolactone-induced damage.

  • Impaired Vasodilation: By reducing the bioavailability of nitric oxide, a key vasodilator, homocysteine thiolactone contributes to impaired endothelium-dependent vasodilation.

  • Pro-inflammatory Activation: It stimulates the expression of pro-inflammatory cytokines, such as interleukin-8 (IL-8), and adhesion molecules in endothelial cells, promoting the recruitment of inflammatory cells to the vessel wall. [6]* Increased Endothelial Permeability: Damage to the endothelial barrier can lead to increased permeability, allowing for the infiltration of lipids and inflammatory cells into the subendothelial space.

Prothrombotic and Pro-atherogenic Effects
  • Altered Fibrin Clot Structure: As previously mentioned, N-homocysteinylation of fibrinogen results in the formation of denser fibrin clots that are more resistant to fibrinolysis, thereby increasing the risk of thrombosis. [1][7]* Vascular Smooth Muscle Cell Proliferation: Homocysteine has been shown to promote the proliferation of vascular smooth muscle cells (VSMCs), a critical event in the development and progression of atherosclerotic plaques. [8][9]This effect is mediated, in part, by the activation of p38 MAPK and the generation of ROS. [10]

Experimental Methodologies for Studying D-Homocysteine Thiolactone's Cardiovascular Effects

A multi-pronged experimental approach is necessary to fully elucidate the cardiovascular effects of D-homocysteine thiolactone.

In Vitro Models
  • Endothelial Cells (e.g., HUVECs):

    • Cell Viability and Apoptosis Assays:

      • Protocol: Seed HUVECs in 96-well plates. Treat with varying concentrations of D-homocysteine thiolactone hydrochloride for 24-48 hours. Assess cell viability using an MTT assay or quantify apoptosis using a caspase-3 activation assay and DNA fragmentation analysis (e.g., TUNEL staining). [6] 2. Causality: This protocol directly assesses the cytotoxic and pro-apoptotic effects of the compound on the endothelial lining.

    • Inflammation Assays:

      • Protocol: Treat HUVEC monolayers with D-homocysteine thiolactone. Collect the cell culture supernatant and measure the secretion of pro-inflammatory cytokines like IL-8 using an ELISA. [6]Analyze the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) via flow cytometry or Western blotting.

      • Causality: This demonstrates the pro-inflammatory activation of endothelial cells, a key step in atherogenesis.

    • Oxidative Stress Measurement:

      • Protocol: Load HUVECs with fluorescent probes for ROS (e.g., DCFDA for general ROS, DHE for superoxide). Treat with D-homocysteine thiolactone and measure the change in fluorescence intensity using a plate reader or fluorescence microscopy.

      • Causality: This directly quantifies the induction of oxidative stress, a central mechanism of endothelial dysfunction.

  • Cardiomyocytes (e.g., primary neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes):

    • Contractility Assays:

      • Protocol: Isolate and culture cardiomyocytes. After treatment with D-homocysteine thiolactone, measure contractile parameters such as the amplitude and kinetics of cell shortening and calcium transients using video-based edge detection and calcium imaging with fluorescent indicators (e.g., Fura-2).

      • Causality: This provides a direct measure of the compound's impact on the fundamental contractile function of heart muscle cells.

    • Apoptosis Assays:

      • Protocol: Similar to endothelial cells, treat cardiomyocytes with D-homocysteine thiolactone and assess apoptosis via TUNEL staining and caspase-3 activation assays.

      • Causality: This elucidates the direct cardiotoxic effects leading to myocyte loss.

  • Vascular Smooth Muscle Cells (VSMCs):

    • Proliferation Assays:

      • Protocol: Seed VSMCs and induce quiescence by serum starvation. Treat with D-homocysteine thiolactone in the presence of a low concentration of serum. Measure DNA synthesis using a BrdU incorporation assay or by direct cell counting. [9] 2. Causality: This models the pathological proliferation of VSMCs that contributes to atherosclerotic plaque formation.

cluster_0 In Vitro Workflow cluster_1 Assay Types Cell_Culture Cell Culture (Endothelial Cells, Cardiomyocytes, VSMCs) Treatment Treatment with D-Homocysteine Thiolactone Cell_Culture->Treatment Assays Functional & Mechanistic Assays Treatment->Assays Data_Analysis Data Analysis & Interpretation Assays->Data_Analysis Viability Viability/Apoptosis Assays->Viability Inflammation Inflammation Assays->Inflammation Oxidative_Stress Oxidative Stress Assays->Oxidative_Stress Contractility Contractility Assays->Contractility Proliferation Proliferation Assays->Proliferation

Caption: General workflow for in vitro studies.

Ex Vivo Models
  • Isolated Perfused Heart (Langendorff Preparation):

    • Protocol: Excise the heart from a small rodent (e.g., rat, mouse) and mount it on a Langendorff apparatus. Perfuse retrogradely through the aorta with a physiological salt solution. After a stabilization period, infuse D-homocysteine thiolactone hydrochloride into the perfusate. Continuously measure cardiac parameters such as left ventricular developed pressure, dp/dt max/min, heart rate, and coronary flow. [3]Collect the coronary effluent to measure markers of oxidative stress.

    • Causality: This model allows for the assessment of the direct effects of the compound on the heart as a whole organ, independent of systemic neural and hormonal influences.

In Vivo Models
  • Rodent Models of Hyperhomocysteinemia:

    • Protocol: Induce hyperhomocysteinemia in rats or mice through a high-methionine diet or by direct administration of D-homocysteine thiolactone via gavage or injection. [5]At the end of the treatment period, perform echocardiography to assess cardiac structure and function. [5]Harvest tissues (heart, aorta) for histological analysis (e.g., fibrosis, plaque formation) and biochemical assays (e.g., oxidative stress markers, protein expression).

    • Causality: This approach models the chronic effects of elevated homocysteine thiolactone in a whole-organism context, allowing for the study of complex physiological responses and long-term pathological changes.

Data Presentation and Interpretation

To facilitate the comparison of experimental findings, quantitative data should be summarized in a clear and structured format.

Table 1: Effects of DL-Homocysteine Thiolactone Hydrochloride (10 µM) on Cardiac Function in Isolated Rat Hearts

ParameterControl (Mean ± SEM)DL-Hcy TLHC (Mean ± SEM)P-value
dp/dt max (mmHg/s) 2590.8 ± 160.72222.8 ± 231.0< 0.05
SLVP (mmHg) 70.1 ± 3.853.9 ± 4.8< 0.01
Coronary Flow (mL/min) 11.5 ± 0.610.7 ± 0.6< 0.05
Data adapted from Zivkovic et al. (2013)
[3]
Table 2: Effects of Homocysteine Thiolactone on Endothelial Cell Apoptosis and Inflammation
Treatment% Apoptotic CellsIL-8 Secretion (pg/mL)
Control ~1%Baseline
Homocysteine (200 µM) ~1%Increased
Homocysteine Thiolactone (200 µM) ~30%Strongly Increased
Data adapted from Andreana et al. (2004)
[6]

Therapeutic Strategies and Drug Development Implications

Given the detrimental cardiovascular effects of D-homocysteine thiolactone, several therapeutic strategies are being explored to mitigate its toxicity.

  • B-Vitamins: Supplementation with folic acid, vitamin B6, and vitamin B12 can lower plasma homocysteine levels by facilitating its remethylation to methionine or its conversion to cysteine. [11]However, the clinical efficacy of this approach in reducing cardiovascular events has yielded mixed results.

  • Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), vitamin C, and vitamin E, has been shown to partially reduce the apoptosis and inflammation induced by homocysteine thiolactone in vitro, suggesting a role for oxidative stress in its pathology. [6]* Targeting N-Homocysteinylation: Developing inhibitors of the N-homocysteinylation process or agents that can reverse this modification represents a novel and promising therapeutic avenue.

  • Enhancing Detoxification Pathways: Paraoxonase 1 (PON1), an enzyme associated with HDL, can hydrolyze and detoxify homocysteine thiolactone. Strategies to enhance PON1 activity could be beneficial.

Conclusion

D-Homocysteine thiolactone hydrochloride is a potent cardiovascular toxin that contributes significantly to the pathophysiology of hyperhomocysteinemia. Its primary mechanism of action, N-homocysteinylation of proteins, triggers a cascade of events including protein damage, oxidative stress, endothelial dysfunction, and a prothrombotic state, ultimately leading to cardiac dysfunction and atherosclerosis. A thorough understanding of its molecular and cellular effects, facilitated by the robust experimental models outlined in this guide, is crucial for the development of effective therapeutic interventions to combat homocysteine-related cardiovascular diseases. Future research should focus on identifying the full spectrum of N-homocysteinylated proteins and their functional consequences, as well as developing targeted therapies to prevent or reverse the damage caused by this reactive metabolite.

References

  • Andreana, M., et al. (2004). Comparative study on in vitro effects of homocysteine thiolactone and homocysteine on HUVEC cells: evidence for a stronger proapoptotic and proinflammative homocysteine thiolactone. Thrombosis and haemostasis, 91(6), 1203–1212. [Link]

  • Chubarov, A. (2021). Homocysteine Thiolactone: Biology and Chemistry. Encyclopedia, 1(2), 549-561. [Link]

  • Mendes, R. H., et al. (2010). Homocysteine thiolactone induces cardiac dysfunction: role of oxidative stress. Journal of cardiovascular pharmacology, 55(2), 197–203. [Link]

  • Perła-Kaján, J., et al. (2007). Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells. Amino acids, 32(4), 561–572. [Link]

  • Sauls, D. L., et al. (2006). Modification of fibrinogen by homocysteine thiolactone increases resistance to fibrinolysis: a potential mechanism of the thrombotic tendency in hyperhomocysteinemia. Biochemistry, 45(8), 2480–2487. [Link]

  • Tsai, J. C., et al. (1994). Promotion of vascular smooth muscle cell growth by homocysteine: a link to atherosclerosis. Proceedings of the National Academy of Sciences of the United States of America, 91(14), 6369–6373. [Link]

  • Zivkovic, V., et al. (2013). Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters. BioMed research international, 2013, 318471. [Link]

  • Undas, A., et al. (2022). Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease. PloS one, 17(10), e0275956. [Link]

  • Jakubowski, H. (2000). Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans. The Journal of nutrition, 130(2S Suppl), 377S–381S. [Link]

  • Jakubowski, H., et al. (2000). Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis. Circulation research, 87(1), 45–51. [Link]

  • Martí-Carvajal, A. J., et al. (2017). Homocysteine-lowering interventions for preventing cardiovascular events. The Cochrane database of systematic reviews, 8(8), CD006612. [Link]

  • Moshal, K. S., et al. (2006). Homocysteine Induces Cardiomyocyte Dysfunction and Apoptosis through p38 MAPK-Mediated Increase in Oxidant Stress. American journal of physiology. Heart and circulatory physiology, 291(6), H2567–H2574. [Link]

  • Pushpakumar, S., et al. (2017). Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. Frontiers in physiology, 8, 483. [Link]

  • Tyagi, N., et al. (2005). Homocysteine enhances cell proliferation in vascular smooth muscle cells: role of p38 MAPK and p47phox. The international journal of biochemistry & cell biology, 37(11), 2263–2274. [Link]

  • Sharma, M., et al. (2015). Proteomic study of endothelial dysfunction in response to homocysteinylated albumin. Journal of proteomics, 128, 283–294. [Link]

  • Wang, L., et al. (2023). The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy. International journal of molecular sciences, 24(21), 15931. [Link]

  • Zivkovic, V., et al. (2012). The effects of homocysteine-related compounds on cardiac contractility, coronary flow, and oxidative stress markers in isolated rat heart. Molecular and cellular biochemistry, 370(1-2), 59–67. [Link]

  • Tsai, J. C., et al. (1996). Homocysteine-induced vascular smooth muscle cell proliferation and its prevention by aspirin. Atherosclerosis, 126(1), 69–76. [Link]

  • Woo, C. W., et al. (2004). Hyperhomocysteinemia activates nuclear factor-kappaB in endothelial cells via oxidative stress. Circulation research, 94(5), e59–e67. [Link]

  • Zivkovic, V., et al. (2013). Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters. BioMed Research International, 2013, 318471. [Link]

  • Lolin, Y. I., & Lolin, I. Y. (2024). Homocysteine Attack on Vascular Endothelium—Old and New Features. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Tsai, J. C., et al. (1994). Promotion of vascular smooth muscle cell growth by homocysteine: a link to atherosclerosis. Proceedings of the National Academy of Sciences, 91(14), 6369-6373. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Assays of D-Homocysteine Thiolactone Hydrochloride

Introduction D-Homocysteine thiolactone hydrochloride (Hcy-TL) is the cyclic thioester of the non-proteinogenic amino acid D-homocysteine. While the L-isoform is the primary biological enantiomer produced through an erro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Homocysteine thiolactone hydrochloride (Hcy-TL) is the cyclic thioester of the non-proteinogenic amino acid D-homocysteine. While the L-isoform is the primary biological enantiomer produced through an error-editing mechanism of methionyl-tRNA synthetase, the D-isoform is a valuable tool for investigating the chemical and non-enzymatic effects of homocysteinylation.[1][2] Hcy-TL is a highly reactive molecule that can covalently modify proteins by acylating the ε-amino group of lysine residues, a post-translational modification known as N-homocysteinylation.[1][3] This modification can alter the structure and function of proteins, leading to cellular damage and has been implicated in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders.[1][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vitro assays involving D-Homocysteine thiolactone hydrochloride. The protocols are designed to be self-validating systems, with an emphasis on the scientific rationale behind experimental choices and the inclusion of necessary controls.

Chemical and Physical Properties
PropertyValueSource
CAS Number 6038-19-3[4]
Molecular Formula C₄H₇NOS · HCl[4]
Molecular Weight 153.63 g/mol [4]
Appearance White Crystalline Powder[4]
Solubility Soluble in water[4]
Stability Stable at neutral pH; hydrolyzes at pH > 7.[1][6] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[7]-

Section 1: In Vitro Protein N-Homocysteinylation

The primary mechanism of Hcy-TL-mediated cellular damage is the non-enzymatic modification of proteins. This section provides a protocol to induce and subsequently detect the N-homocysteinylation of a target protein in vitro.

Principle

D-Homocysteine thiolactone hydrochloride reacts with the primary amine of lysine residues on a target protein, forming a stable amide bond and introducing a free thiol group. This modification can be detected through various methods, including Western Blotting using antibodies specific for N-homocysteinylated lysine or by exploiting the chemical reactivity of the newly introduced thiol group.

Workflow for In Vitro N-Homocysteinylation and Detection

In Vitro N-Homocysteinylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup (Optional) cluster_detection Detection Protein Target Protein Solution Incubation Incubate Protein + D-Hcy-TL (e.g., 37°C, 24h, pH 7.4) Protein->Incubation HcyTL D-Hcy-TL Stock Solution HcyTL->Incubation Cleanup Remove excess D-Hcy-TL (Dialysis / Desalting Column) Incubation->Cleanup To isolate modified protein SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Direct analysis Cleanup->SDS_PAGE MS Mass Spectrometry (Site Identification) Cleanup->MS For detailed analysis Western Western Blot (Anti-N-Hcy-Lys Antibody) SDS_PAGE->Western

Figure 1: Workflow for in vitro protein N-homocysteinylation and subsequent detection.

Detailed Protocol: In Vitro N-Homocysteinylation of a Target Protein

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

  • D-Homocysteine thiolactone hydrochloride (CAS 6038-19-3)

  • Purified target protein (e.g., Bovine Serum Albumin - BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Dialysis tubing (e.g., 10 kDa MWCO) or desalting columns

  • SDS-PAGE reagents and equipment

  • Western Blotting reagents and equipment

  • Primary antibody against N-homocysteinyl-lysine

  • Appropriate secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Preparation of Reagents:

    • D-Hcy-TL Stock Solution (100 mM): Dissolve 15.36 mg of D-Homocysteine thiolactone hydrochloride in 1 mL of deionized water. Prepare fresh or aliquot and store at -80°C for up to 6 months.[7]

    • Target Protein Solution (e.g., 1 mg/mL BSA): Dissolve the target protein in PBS, pH 7.4 to the desired concentration.

  • N-Homocysteinylation Reaction:

    • In a microcentrifuge tube, combine the target protein solution with the D-Hcy-TL stock solution to a final D-Hcy-TL concentration of 1-10 mM.

    • Expert Insight: The concentration of D-Hcy-TL and incubation time will determine the extent of modification. A titration experiment is recommended to optimize the level of homocysteinylation for your specific application.

    • Negative Control: Prepare a reaction tube with the target protein solution and an equal volume of deionized water instead of the D-Hcy-TL stock solution.

    • Incubate the reaction tubes at 37°C for 24 hours with gentle agitation.

  • Removal of Excess D-Hcy-TL (Optional but Recommended):

    • To prevent interference in downstream applications, remove unreacted D-Hcy-TL by dialyzing the reaction mixture against PBS, pH 7.4 overnight at 4°C with at least two buffer changes. Alternatively, use a desalting column according to the manufacturer's instructions.

  • Detection by Western Blot:

    • Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for N-homocysteinyl-lysine overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Interpretation:

    • A band corresponding to the molecular weight of the target protein should be observed in the lane with the D-Hcy-TL treated sample.

    • No signal should be observed in the negative control lane.

Advanced Detection: Mass Spectrometry

For identification of specific N-homocysteinylation sites, the modified protein can be analyzed by mass spectrometry.[8] This typically involves in-gel or in-solution tryptic digestion of the protein followed by LC-MS/MS analysis.[8] The mass of a lysine residue will increase by 117.15 Da upon N-homocysteinylation.

Section 2: Assay for D-Homocysteine Thiolactone Hydrolase Activity

Several enzymes, such as paraoxonase 1 (PON1) and certain carboxylesterases, can hydrolyze Hcy-TL to homocysteine.[2][9] This enzymatic activity can be quantified by measuring the rate of homocysteine production.

Principle

The assay measures the enzymatic hydrolysis of the thioester bond in D-Hcy-TL, which results in the formation of D-homocysteine, a molecule containing a free thiol group. This thiol group can then be detected colorimetrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[10] DTNB reacts with thiols to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[10]

Enzymatic Hydrolysis and Detection Pathway

Enzyme_Assay_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection HcyTL D-Homocysteine Thiolactone Enzyme Hydrolase Enzyme (e.g., PON1) HcyTL->Enzyme Hcy D-Homocysteine (contains -SH) Enzyme->Hcy Hydrolysis DTNB DTNB (Ellman's Reagent) Hcy->DTNB TNB TNB²⁻ (Yellow, A₄₁₂) DTNB->TNB Thiol-Disulfide Exchange

Figure 2: Principle of the colorimetric assay for D-Hcy-TL hydrolase activity.

Detailed Protocol: Colorimetric Hydrolase Activity Assay

This protocol is adapted for a 96-well plate format and is suitable for kinetic analysis.

Materials:

  • D-Homocysteine thiolactone hydrochloride

  • DTNB (Ellman's Reagent)

  • Source of hydrolase enzyme (e.g., purified PON1, cell lysate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • D-Homocysteine or L-Cysteine for standard curve

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • D-Hcy-TL Substrate Solution: Prepare a range of concentrations (e.g., 0-20 mM) in Assay Buffer. Prepare fresh before use.

    • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.

    • Enzyme Solution: Dilute the enzyme source to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Standard Solution: Prepare a 1 mM stock solution of D-homocysteine or L-cysteine in Assay Buffer. Create a series of dilutions (e.g., 0-100 µM) for the standard curve.

  • Standard Curve:

    • Add 20 µL of each standard dilution to separate wells of the 96-well plate.

    • Add 160 µL of Assay Buffer to each well.

    • Add 20 µL of 10 mM DTNB solution to each well.

    • Incubate for 15 minutes at room temperature.[11]

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. thiol concentration (µM) to generate the standard curve.

  • Enzymatic Reaction:

    • To the wells of the 96-well plate, add the following in order:

      • 140 µL of Assay Buffer

      • 20 µL of Enzyme Solution

      • 20 µL of 10 mM DTNB Solution

    • Trustworthiness: Include the following controls:

      • No-Enzyme Control: Replace the Enzyme Solution with Assay Buffer to measure the rate of non-enzymatic hydrolysis of D-Hcy-TL.

      • No-Substrate Control: Replace the D-Hcy-TL Substrate Solution with Assay Buffer to measure any background signal from the enzyme preparation.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of D-Hcy-TL Substrate Solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).

    • Subtract the rate of the no-enzyme control from the rate of the enzyme-containing reactions.

    • Convert the rate from mOD/min to µM/min using the slope of the standard curve.

    • Enzyme activity can be expressed as µmol of homocysteine produced per minute per mg of protein.

    • For kinetic analysis, plot the reaction rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Troubleshooting and Considerations
  • High Background: High rates in the no-enzyme control may indicate instability of D-Hcy-TL in the assay buffer. Ensure the pH is not excessively alkaline.[1][6]

  • Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Check the integrity of the enzyme and consider increasing its concentration.

  • Stereospecificity: Be aware that some hydrolases are stereospecific. For example, human bleomycin hydrolase (BLMH) shows absolute stereospecificity for L-Hcy-TL and does not hydrolyze the D-isoform. This assay can be used to test the stereospecificity of a novel enzyme.

  • Interfering Substances: Reducing agents in the sample will react with DTNB and should be removed prior to the assay.

References

  • Kim, H., et al. (2017). Selective Homocysteine Assay with Cucurbit[5]uril by pH Regulation. Theranostics, 7(9), 2491–2498. [Link]

  • Perła-Kaján, J., & Jakubowski, H. (2019). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 24(10), 1959. [Link]

  • Jakubowski, H. (2000). Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. Circulation Research, 87(1), 45-51. [Link]

  • Zheng, Y., et al. (2015). Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes. ACS Chemical Biology, 10(6), 1499-1506. [Link]

  • Głowacki, R., & Jakubowski, H. (2011). Identification of N-homocysteinylation sites in plasma proteins. Protocol Exchange. [Link]

  • BMG LABTECH. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Ferretti, G., et al. (2015). The effect of homocysteine thiolactone on paraoxonase and aryl esterase activity of human serum purified paraoxonase 1 in vitro experiments. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 937-941. [Link]

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]

  • Li, M., et al. (2021). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. The FASEB Journal, 35(10), e21884. [Link]

  • Sarafian, I., & Valdivia, Y. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 40. [Link]

  • Koupparis, M. A., & Anthemidis, A. N. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles. Molecules, 27(6), 1993. [Link]

  • ResearchGate. N-homocysteinylation of proteins by the homocysteine thiolactone. [Link]

Sources

Application

Application Note: Cell Permeability Assay for D-Homocysteine Thiolactone Hydrochloride

) of D-Homocysteine Thiolactone (D-HCTL) using Caco-2 monolayers. Introduction & Scientific Context The Molecule and the Challenge D-Homocysteine thiolactone (D-HCTL) is the D-stereoisomer of the cyclic thioester of homo...

Author: BenchChem Technical Support Team. Date: February 2026


) of D-Homocysteine Thiolactone (D-HCTL) using Caco-2 monolayers.

Introduction & Scientific Context

The Molecule and the Challenge

D-Homocysteine thiolactone (D-HCTL) is the D-stereoisomer of the cyclic thioester of homocysteine. While the L-isomer is a metabolic byproduct of error-editing by methionyl-tRNA synthetase in humans, the D-isomer is frequently utilized in mechanistic studies to distinguish between enzymatic uptake (often stereoselective) and physicochemical passive diffusion, or to study non-enzymatic protein N-homocysteinylation.

The Core Analytical Challenge: The primary obstacle in assaying HCTL permeability is its chemical instability at physiological pH. In aqueous solutions at pH 7.4, the thiolactone ring undergoes spontaneous hydrolysis to form the open-chain amino acid D-Homocysteine (D-Hcy). This hydrolysis is accelerated by temperature (


) and alkalinity.

Therefore, a standard permeability assay will yield false data if the conversion of Thiolactone


 Homocysteine is not arrested immediately upon sampling. This guide presents a modified Caco-2 protocol that integrates acid-quenching  to preserve the analyte in its lactone form for LC-MS/MS quantification.
Mechanism of Action & Pathway

Understanding the fate of HCTL is essential for interpreting permeability data. Unlike the open acid, the thiolactone is electrically neutral at the carboxyl position (cyclized), significantly increasing its lipophilicity and membrane permeability potential compared to Homocysteine.

HCTL_Pathway D_HCTL_Out D-HCTL (Extracellular) D_HCTL_In D-HCTL (Intracellular) D_HCTL_Out->D_HCTL_In Passive Diffusion & Transport D_Hcy D-Homocysteine (Hydrolyzed) D_HCTL_In->D_Hcy Enzymatic/Chem Hydrolysis (pH > 7) Protein_Mod N-Homocysteinylated Protein D_HCTL_In->Protein_Mod Acylation of Lysine Residues D_Hcy->D_HCTL_In Re-cyclization (Acidic pH)

Caption: Figure 1. Transport and fate of D-HCTL. Note that hydrolysis (Red Arrow) acts as a metabolic sink, potentially driving further uptake.

Pre-Assay Considerations

Stability Validation (Mandatory Pre-Step)

Before performing the cell assay, you must determine the degradation rate of D-HCTL in your specific transport buffer (e.g., HBSS).

  • Dissolve D-HCTL HCl to

    
     in HBSS (pH 7.4).
    
  • Incubate at

    
    .
    
  • Sample at

    
     minutes.
    
  • Immediate Action: Quench each sample 1:1 with 0.2% Formic Acid in Acetonitrile .

  • Analyze via LC-MS.[1][2][3] If degradation

    
     over the assay window, kinetic corrections are required.
    
Analytical Specificity

Do not use Ellman’s Reagent. Ellman’s reagent detects free thiols. Intact HCTL has a protected thiol (thioester). Hydrolysis opens the ring, exposing the thiol. Ellman's reagent will measure the breakdown product, not the permeability of the parent compound. LC-MS/MS is the required detection method.

Detailed Protocol: Caco-2 Permeability Assay

Materials
  • Cell Line: Caco-2 (passage 40–60).

  • Transport Buffer: HBSS (pH 7.4) with 10 mM HEPES.

  • Test Compound: D-Homocysteine thiolactone hydrochloride (Sigma/Merck or equivalent).

  • Stop Solution: Ice-cold Acetonitrile containing 0.2% Formic Acid (to stabilize the lactone).

  • Internal Standard:

    
    -Homocysteine thiolactone or Homatropine.
    
Experimental Workflow

Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transport cluster_2 Phase 3: Critical Stabilization cluster_3 Phase 4: Analysis Step1 Differentiation 21 Days (TEER > 300) Step2 Equilibration HBSS pH 7.4 (37°C) Step1->Step2 Step3 Dose Apical Side (e.g., 10-100 μM D-HCTL) Step2->Step3 Step4 Incubate 60-90 min (Orbital Shaker) Step3->Step4 Step5 Sample Basolateral Receiver Step4->Step5 Step6 IMMEDIATE ACID QUENCH (1:1 with 0.2% FA/ACN) Step5->Step6 < 30 seconds Step7 LC-MS/MS (HILIC) Target: 118 -> 56 m/z Step6->Step7

Caption: Figure 2. Step-by-step workflow emphasizing the critical acid quench step to prevent false-negative permeability results.

Step-by-Step Procedure

1. Monolayer Preparation:

  • Seed Caco-2 cells at

    
     cells/cm² on Transwell® inserts (0.4 µm pore size).
    
  • Culture for 21 days.

  • QC Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER

    
    .
    

2. Assay Initiation:

  • Wash monolayers twice with pre-warmed HBSS.

  • Donor Solution: Prepare

    
     D-HCTL in HBSS (pH 7.4). Note: Prepare this immediately before use to minimize hydrolysis.
    
  • Add

    
     Donor solution to the Apical chamber (A).
    
  • Add

    
     fresh HBSS to the Basolateral chamber (B).
    

3. Incubation:

  • Incubate at

    
     with gentle shaking (50 rpm) to minimize the unstirred water layer.
    
  • Timepoints: Due to stability concerns, keep incubation short: 30, 60, and 90 minutes.

4. Sampling & Stabilization (CRITICAL):

  • At each timepoint, withdraw

    
     from the Receiver compartment.
    
  • Action: Immediately transfer the sample into a vial containing

    
     of Stop Solution  (Acetonitrile + 0.2% Formic Acid).
    
  • Why? The acidity drops the pH

    
    , stabilizing the thiolactone ring. The acetonitrile precipitates any leaked proteins.
    
  • Replenish the receiver compartment with

    
     fresh pre-warmed HBSS.
    

5. Donor Sampling:

  • Sample the Donor compartment at

    
     and 
    
    
    
    . Quench these samples exactly as described above.

Analytical Method: LC-MS/MS

Standard Reverse Phase (C18) chromatography often fails to retain polar, small molecules like HCTL. Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

ParameterSetting
Column ZIC-HILIC or Amide-HILIC (

)
Mobile Phase A Water + 0.1% Formic Acid + 10mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 90% B to 50% B over 5 mins
Flow Rate

MS Mode Positive ESI, MRM
Transitions HCTL:

(Quant),

(Qual)Homocysteine (Interference Check):

Note: Monitor the Homocysteine transition (


) to verify that your "HCTL" peak is not actually hydrolyzed Hcy. The HILIC column should separate them, but the mass difference is distinctive (

vs

).

Data Analysis & Calculations

Apparent Permeability ( )

Calculate


 (

) using the standard equation:


Where:

  • 
    : Rate of permeation (slope of cumulative amount vs. time, 
    
    
    
    ).
  • 
    : Surface area of the insert (
    
    
    
    ).
  • 
    : Initial donor concentration (
    
    
    
    ).
Mass Balance (Recovery)

Calculate total recovery to ensure no significant loss (adsorption or degradation):



Acceptance Criteria: Recovery should be


. If lower, it indicates significant hydrolysis occurred despite precautions, or the compound is trapped intracellularly (protein binding).

Troubleshooting & Expert Tips

  • Low Recovery: If recovery is low, D-HCTL likely hydrolyzed to D-Hcy during the assay. D-Hcy is less permeable and may be trapped in the donor well.

    • Solution: Shorten assay time to 45 minutes or lower pH slightly to 7.0 (if physiological relevance permits).

  • Stereoselectivity Checks: To prove passive diffusion vs. active transport, run the assay at

    
    . If 
    
    
    
    drops significantly, a transporter is involved. If
    
    
    remains similar, it is passive diffusion.
  • Protein Binding: HCTL reacts with lysine residues (N-homocysteinylation).[4][5] High intracellular protein binding can reduce the apparent

    
     (sink effect). Lysing the cells at the end and analyzing the lysate (after acid hydrolysis) can confirm intracellular accumulation.
    

References

  • Jakubowski, H. (1997). Metabolism of homocysteine thiolactone in human cell cultures. Journal of Biological Chemistry, 272(3), 1935-1942.[6] Link

  • Chwatko, G., & Jakubowski, H. (2005). Urinary excretion of homocysteine thiolactone in humans. Clinical Chemistry, 51(2), 408-415. Link

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007). Mechanisms of homocysteine toxicity in humans. Amino Acids, 32(4), 561-572. Link

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Link

  • Zivak Technologies. LC-MS/MS Analysis of Homocysteine. Link

Sources

Method

Application Note: High-Performance Liquid Chromatography Analysis of D-Homocysteine Thiolactone Hydrochloride

This Application Note is structured to serve as a definitive technical guide for the HPLC analysis of D-Homocysteine Thiolactone Hydrochloride (D-HTL·HCl) . It moves beyond standard recipe-based protocols to address the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the HPLC analysis of D-Homocysteine Thiolactone Hydrochloride (D-HTL·HCl) . It moves beyond standard recipe-based protocols to address the specific chemical instabilities and stereochemical challenges inherent to this molecule.

Executive Summary & Scientific Context

D-Homocysteine Thiolactone (D-HTL) is a cyclic thioester analogue of the amino acid homocysteine. Unlike its L-isomer, which is a metabolic intermediate associated with cardiovascular risk (homocysteinylation), the D-isomer is frequently used as a chiral building block in peptide synthesis and as a metabolic probe.

The Analytical Challenge:

  • Intrinsic Instability: The five-membered thiolactone ring is highly reactive. Under neutral to alkaline conditions (pH > 7.0), it rapidly hydrolyzes to D-Homocysteine (open chain), a process that accelerates with temperature.

  • Stereochemical Integrity: Distinguishing D-HTL from L-HTL is critical, as the biological activity and toxicity profiles differ significantly.

  • Detection Limitations: D-HTL lacks a strong chromophore, necessitating low-UV detection or derivatization for high sensitivity.

This guide provides three distinct protocols:

  • Protocol A (Chiral Purity): Direct resolution of enantiomers using Crown Ether technology.

  • Protocol B (Achiral Assay): A stability-indicating RP-HPLC method for chemical purity.

  • Protocol C (Trace Bioanalysis): A high-sensitivity derivatization method for biological matrices.

Chemical Logic & Stability

Understanding the degradation pathway is essential for accurate sample preparation.

Degradation Pathway

The primary degradation mechanism is the hydrolysis of the thioester bond. In the presence of water and base, the ring opens to form free Homocysteine, which can subsequently oxidize to Homocystine (dimer).

Degradation cluster_conditions Stability Window HTL D-Homocysteine Thiolactone (Ring) Hcy D-Homocysteine (Open Chain) HTL->Hcy Hydrolysis (pH > 7.0, Fast) Dimer D-Homocystine (Disulfide Dimer) Hcy->Dimer Oxidation (Air/Metal ions) Mixed Mixed Disulfides Hcy->Mixed Thiol Exchange Info Stable at pH < 3.0 Store at 4°C

Caption: Figure 1. Degradation pathway of Homocysteine Thiolactone. The critical control point is preventing ring opening by maintaining acidic pH.

Protocol A: Direct Chiral Separation (Enantiomeric Purity)

Objective: Quantify the presence of L-Homocysteine Thiolactone impurity in D-HTL raw material. Mechanism: This method utilizes a Crown Ether chiral selector (Crownpak CR(+)).[1][2][3][4] The crown ether forms a host-guest complex with the primary ammonium group (


) of the amino acid. This interaction is highly stereoselective but requires acidic conditions to ensure the amine is protonated—conveniently stabilizing the thiolactone ring.
Chromatographic Conditions
ParameterSpecification
Column Daicel CROWNPAK® CR(+) (150 × 4.0 mm, 5 µm)
Mobile Phase Aqueous Perchloric Acid (HClO₄), pH 1.5
Preparation Add 16.3 g of 60% HClO₄ to 1000 mL ultrapure water. Filter (0.22 µm).
Flow Rate 0.4 - 0.6 mL/min (Adjust to keep backpressure < 150 bar)
Temperature 10°C - 15°C (Lower temperature improves resolution significantly)
Detection UV at 200 nm or 210 nm
Injection Volume 5 - 10 µL
Run Time ~20 minutes
Sample Preparation[5][6][7]
  • Diluent: Mobile Phase (pH 1.5 HClO₄). Do not use water or phosphate buffer.

  • Concentration: Prepare a 1.0 mg/mL stock of D-HTL·HCl.

  • Stability: Analyze within 4 hours. Keep samples in a cooled autosampler (4°C).

Expected Results
  • Elution Order on CR(+): The D-enantiomer elutes first , followed by the L-enantiomer.

  • Resolution (Rs): Typically > 2.0.

  • Note: If using CROWNPAK CR(-), the elution order is reversed (L elutes first).

Protocol B: Achiral Purity & Stability Assay (RP-HPLC)

Objective: Determine chemical purity and monitor hydrolysis (HTL vs. Hcy). Mechanism: Ion-pairing or highly acidic Reversed-Phase chromatography. Since HTL is polar and cationic, standard C18 retention is poor without ion-pairing or very low pH.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax SB-C18 (150 × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 2% B (Isocratic hold for salt/polar elution)5-15 min: 2% → 30% B15-20 min: 30% → 90% B (Wash)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 240 nm (Thioester specific) or 215 nm (Peptide bond/General)
Technical Insight: Wavelength Selection
  • 240 nm: Targets the thioester carbonyl (

    
    ). This is more specific to the thiolactone ring. Hydrolyzed homocysteine (free thiol/carboxyl) has very low absorbance here.
    
  • 215 nm: Targets the amine/amide backbone. More sensitive but less specific; detects both HTL and Hcy.

Protocol C: High-Sensitivity Bioanalysis (Derivatization)

Objective: Quantify trace D-HTL in plasma or culture media. Mechanism: D-HTL has low UV absorbance. To reach nanomolar sensitivity, we derivatize the thiol. However, HTL has no free thiol (it's protected in the ring). Strategy:

  • Step 1: Extract HTL (organic phase).

  • Step 2: Hydrolyze HTL → Hcy (using NaOH).

  • Step 3: Derivatize the newly formed Hcy with 1-benzyl-2-chloropyridinium bromide (BCPB) to form a UV-absorbing complex (

    
     ~316 nm).
    
Workflow Step-by-Step
  • Extraction: Mix 500 µL sample with 200 µL Chloroform. Vortex and centrifuge. HTL partitions into chloroform; free Hcy remains in aqueous phase.

  • Re-extraction: Transfer chloroform layer. Add 200 µL 0.1 M HCl. Vortex. HTL moves back to acidic aqueous phase.

  • Hydrolysis & Derivatization:

    • Evaporate aqueous phase to dryness.[5]

    • Reconstitute in 100 µL 0.2 M NaOH (Hydrolysis occurs here). Incubate 5 min at RT.

    • Add 50 µL 4 mM BCPB (in phosphate buffer pH 11).

    • Incubate 10 min.

    • Acidify with 50 µL 1 M HClO₄ to stop reaction.

  • HPLC Analysis: Inject onto C18 column (Protocol B conditions), detect at 316 nm .

Analytical Decision Tree

Use the following logic flow to select the correct protocol for your needs.

Workflow Start Start: Define Analytical Goal Q1 Is the goal Chiral Purity (D vs L)? Start->Q1 MethodA Protocol A: Crownpak CR(+) Direct Chiral Resolution Q1->MethodA Yes Q2 Is the goal Chemical Purity or Assay? Q1->Q2 No MethodB Protocol B: RP-HPLC (C18) Acidic Mobile Phase Q2->MethodB Yes (Raw Material) Q3 Is the sample a Biological Matrix (Low Concentration)? Q2->Q3 No MethodC Protocol C: Derivatization (BCPB or OPA) Q3->MethodC Yes (Plasma/Urine)

Caption: Figure 2. Analytical decision matrix for D-Homocysteine Thiolactone analysis.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Splitting (Chiral) Temperature too high.Lower column oven to 10°C. Crown ethers bind better at low temp.
Retention Time Drift pH fluctuation in mobile phase.Use Perchloric Acid (Protocol A) or TFA (Protocol B) precisely. Small pH changes affect ionization.
New Peak Appearance Hydrolysis of HTL to Hcy.[5]Check autosampler temperature (must be 4°C). Ensure sample diluent is acidic (pH < 3).
Low Sensitivity Wrong detection wavelength.Use 200-210 nm for Chiral (Crownpak) or 316 nm for Derivatized samples.

References

  • Chiral Separation Mechanism : Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Derivatization Method : Glowacki, R., et al. (2009). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Hydrolysis Kinetics : Ferin, R., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins: Structure, Function, and Bioinformatics. Retrieved from [Link]

  • General HPLC of Thiolactones : Jakubowski, H. (2002). Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans. Journal of Nutrition. Retrieved from [Link]

Sources

Application

Comprehensive Guide to the Mass Spectrometric Analysis of D-Homocysteine Thiolactone Modified Proteins

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Protein N-homocysteinylation, a non-enzymatic post-translational modification (PTM) mediated by homocysteine thiolactone (HTL),...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-homocysteinylation, a non-enzymatic post-translational modification (PTM) mediated by homocysteine thiolactone (HTL), is increasingly recognized for its role in protein damage and its association with a range of human pathologies, including cardiovascular and neurodegenerative diseases.[1][2] This modification involves the acylation of protein lysine residues by the reactive HTL, altering protein structure and function.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for the site-specific identification and quantification of this low-abundance PTM, overcoming the limitations of older, less sensitive methods.[4] This guide provides a detailed framework for the analysis of N-homocysteinylated proteins, covering the underlying chemistry, step-by-step experimental protocols for in vitro modification and sample preparation, key parameters for LC-MS/MS analysis, and strategies for robust data interpretation.

Introduction: The Significance of N-Homocysteinylation

Homocysteine is a sulfur-containing amino acid that, when elevated, is a known risk factor for various diseases.[1] Its metabolite, D-Homocysteine thiolactone (HTL), is a chemically reactive cyclic thioester that can covalently modify proteins.[3][5] The primary mechanism of this modification is the acylation of the ε-amino group of lysine residues, a process termed N-homocysteinylation.[6]

This irreversible modification can have significant pathological consequences:

  • Structural and Functional Perturbation: The addition of the homocysteine moiety introduces a new free thiol group, which can alter a protein's three-dimensional structure, lead to aggregation, and impair its biological function.[3][7]

  • Induction of Autoimmunity: N-homocysteinylated proteins can be recognized as foreign by the immune system, triggering autoimmune responses.[2][3]

  • Disease Association: The presence of N-homocysteinylated proteins has been linked to conditions such as atherosclerosis and neurodegeneration.[2]

Given its sub-stoichiometric nature and low abundance, highly sensitive and specific analytical methods are required for the study of N-homocysteinylation. Mass spectrometry provides the necessary sensitivity to detect the modification and the specificity to pinpoint the exact lysine residues that are modified within a protein's sequence.[8]

The Chemistry of Lysine N-Homocysteinylation

The core reaction involves a nucleophilic attack by the primary amine of a lysine side chain on the carbonyl carbon of the homocysteine thiolactone ring. This opens the ring and forms a stable amide bond, covalently attaching the homocysteine molecule to the lysine residue.

Caption: Reaction mechanism of protein N-homocysteinylation.

This covalent addition results in a precise mass increase that is detectable by mass spectrometry.

ModificationAdded MoietyMass Shift (Monoisotopic)
N-homocysteinylationC₄H₇NOS+117.0269 Da

It is important to note that at physiological pH, HTL can hydrolyze to form free homocysteine. This free homocysteine can then form disulfide bonds with protein cysteine residues, a distinct modification known as S-homocysteinylation.[5] Experimental design, particularly the use of reducing agents, must account for this possibility.

Experimental Design and Workflow

A typical bottom-up proteomics workflow is employed to identify N-homocysteinylation sites. This involves enzymatic digestion of the modified protein into peptides, which are then analyzed by LC-MS/MS.

Mass Spectrometry Workflow A Protein Sample (Control or HTL-treated) B Step 1: Reduction & Alkylation A->B C Step 2: Proteolytic Digestion (e.g., Trypsin) B->C D Step 3: Peptide Desalting (e.g., C18 Cleanup) C->D E Step 4: LC-MS/MS Analysis D->E F MS1 Scan (Measure Peptide Masses) E->F Select Precursors H Step 5: Database Search & Data Analysis E->H G MS2/MS/MS Scan (Fragment Peptides) F->G Isolate & Fragment G->H Fragment Spectra I Identification of N-Hcy Peptides & Sites H->I

Sources

Method

Application Note: Preparation and Handling of D-Homocysteine Thiolactone Hydrochloride Stock Solutions

Introduction D-Homocysteine thiolactone hydrochloride (DHTH) is the cyclic thioester of the non-proteinogenic amino acid homocysteine. In biological systems, homocysteine thiolactone is a reactive metabolite formed from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Homocysteine thiolactone hydrochloride (DHTH) is the cyclic thioester of the non-proteinogenic amino acid homocysteine. In biological systems, homocysteine thiolactone is a reactive metabolite formed from an error-editing reaction by methionyl-tRNA synthetase[1]. Its clinical and research significance stems from its ability to covalently modify proteins through a process called N-homocysteinylation, where it acylates the ε-amino groups of lysine residues[1][2]. This post-translational modification can alter protein structure and function, leading to cellular damage and autoimmune responses, and has been implicated as a risk factor in cardiovascular and neurodegenerative diseases[1][3].

Given its inherent reactivity, the preparation of accurate and stable DHTH solutions is paramount for obtaining reliable and reproducible experimental results. The thiolactone ring is susceptible to hydrolysis, especially at physiological pH, which opens the ring to form homocysteine[4]. This chemical instability necessitates carefully considered protocols for solvent selection, solution preparation, and storage. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing and handling DHTH solutions.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is the foundation of proper handling.

Table 1: Physicochemical Properties of D/DL-Homocysteine Thiolactone Hydrochloride

Property Value Source(s)
CAS Number 6038-19-3 (DL-form) [5][6][7]
Molecular Formula C₄H₇NOS • HCl [5][7][8]
Molecular Weight 153.63 g/mol [5][7][8]
Appearance White to off-white crystalline solid [5][8][9]

| Melting Point | ~202 °C (decomposes) |[5] |

Safety and Handling

DHTH is classified as an irritant and requires careful handling in a laboratory setting.

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319)[10][11]. May be harmful if swallowed or inhaled[10].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles conforming to EN166 or NIOSH standards[10]. If there is a risk of generating dust, use a certified particulate respirator (e.g., N95)[5][11].

  • Handling: Weigh the compound in a chemical fume hood or a well-ventilated area to avoid inhalation of the powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling[6].

The Critical Choice of Solvent

The stability of DHTH in solution is highly dependent on the solvent system. The primary challenge is preventing the hydrolysis of the thiolactone ring.

Aqueous Solvents (e.g., PBS, Cell Culture Media)

While DHTH is highly soluble in water (up to 740 g/L), preparing stock solutions in aqueous buffers is not recommended for storage.[5][12]. The thiolactone ring readily hydrolyzes at neutral or alkaline pH. Studies have shown that at physiological pH (7.4), a 1 mM solution of homocysteine thiolactone is approximately 71% hydrolyzed to homocysteine within 24 hours[4].

Causality: This hydrolysis eliminates the compound's ability to N-homocysteinylate proteins, fundamentally changing its biological activity. Therefore, aqueous solutions must be prepared fresh immediately before each experiment and cannot be stored.

Organic Solvents (e.g., DMSO, DMF)

Anhydrous organic solvents are the preferred choice for preparing concentrated stock solutions for long-term storage. Dimethyl sulfoxide (DMSO) is particularly suitable due to its high solvating power and ability to be stored at low temperatures.

Rationale: By using an anhydrous organic solvent and storing at ≤ -20°C, water-mediated hydrolysis is minimized, preserving the integrity of the thiolactone ring. This ensures that the compound's activity is maintained over time.

Table 2: Solubility of D/DL-Homocysteine Thiolactone Hydrochloride

Solvent Approximate Solubility Source(s)
Water ~740 mg/mL [5][12]
PBS (pH 7.2) ~10 mg/mL [13][14]
DMSO ~30-50 mg/mL [13][14][15]
DMF ~15 mg/mL [13][14]

| Methanol | Soluble / Slightly Soluble |[5][12] |

Protocol: Preparation of a Concentrated Stock Solution in DMSO (Recommended)

This protocol describes the preparation of a stable, high-concentration master stock solution for long-term storage and subsequent dilution.

Materials
  • D-Homocysteine thiolactone hydrochloride (DHTH) powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes

Calculation of Required Mass

To prepare a stock solution of a desired concentration, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Example for a 100 mM (0.1 M) stock solution in 1 mL (0.001 L): Mass (g) = 0.1 mol/L x 0.001 L x 153.63 g/mol = 0.01536 g = 15.36 mg

Step-by-Step Procedure
  • Preparation: Allow the DHTH container to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of DHTH (e.g., 15.36 mg) into a sterile tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

  • Dissolution: Cap the tube tightly and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear and colorless.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[15][16]. Ensure containers are tightly sealed.

Workflow for DMSO Stock Preparation

G start Start equilibrate Equilibrate DHTH to Room Temperature start->equilibrate weigh Weigh DHTH Powder in Fume Hood equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Decision tree for selecting the appropriate DHTH preparation method.

Stability and Storage Recommendations

Proper storage is essential to maintain the chemical integrity of DHTH.

Table 3: Summary of Storage Conditions and Stability

Form Solvent Storage Temperature Recommended Duration Rationale
Solid Powder N/A Room Temperature or -20°C ≥ 4 years (at -20°C) Stable as a dry solid. Store desiccated and protected from light.[14]
Stock Solution Anhydrous DMSO -20°C ≤ 1 Month Minimizes hydrolysis and degradation.[15][16]
-80°C ≤ 6 Months Preferred for long-term storage.[15][16]

| Working Solution | Aqueous Buffer | N/A | Do Not Store | Highly susceptible to rapid hydrolysis at neutral or alkaline pH.[4][14] |

Conclusion

D-Homocysteine thiolactone hydrochloride is a valuable but chemically sensitive reagent. Its propensity for hydrolysis in aqueous solutions demands rigorous adherence to proper preparation and storage protocols. The most robust and reliable method for maintaining compound integrity is the preparation of concentrated stock solutions in anhydrous DMSO, which are then aliquoted for single use and stored at -80°C. Aqueous working solutions should always be prepared fresh from this stock immediately before an experiment. By following these guidelines, researchers can ensure the validity of their results and contribute to a deeper understanding of the biological roles of protein N-homocysteinylation.

References

  • Mechanism of hydrolysis and aminolysis of homocysteine thiolactone . The Weizmann Institute of Science - WIS Works. [Link]

  • Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants . PubMed. [Link]

  • Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation . PubMed. [Link]

  • Homocysteine Thiolactone: Biology and Chemistry . MDPI. [Link]

  • Safety Data Sheet - D,L-Homocysteine Thiolactone Hydrochloride . LKT Labs via Amazon S3. [Link]

  • DL-Homocysteine thiolactone hydrochloride, 99% . Fisher Scientific. [Link]

Sources

Application

D-Homocysteine Thiolactone Hydrochloride: A Keystone Intermediate in Modern Drug Synthesis

Introduction: Unveiling the Potential of a Versatile Building Block D-Homocysteine thiolactone hydrochloride, a cyclic thioester of the non-proteinogenic amino acid homocysteine, has emerged as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

D-Homocysteine thiolactone hydrochloride, a cyclic thioester of the non-proteinogenic amino acid homocysteine, has emerged as a critical intermediate in the synthesis of a variety of pharmaceuticals.[1] Its unique structural features, particularly the reactive thiolactone ring, provide a versatile platform for the introduction of sulfur-containing moieties into complex molecules. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the applications and synthetic protocols involving this pivotal compound.

The thiolactone functionality offers a stable, yet readily activated, precursor to a free thiol group, mitigating the challenges often associated with the handling of volatile and easily oxidized thiols.[1] The ring-opening of the thiolactone can be achieved under mild conditions, typically through nucleophilic attack by amines or hydrolysis, allowing for a high degree of chemoselectivity in synthetic transformations.[1][2] This reactivity profile makes D-Homocysteine thiolactone hydrochloride an invaluable tool in the construction of drug molecules where a thiol or thioether linkage is a key pharmacophoric element.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of D-Homocysteine thiolactone hydrochloride in a laboratory setting.

PropertyValueReference
Molecular Formula C₄H₇NOS·HCl[3]
Molecular Weight 153.63 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 109-111 °C[4]
Solubility Soluble in water[5]

Safety Precautions: D-Homocysteine thiolactone hydrochloride should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of contact, rinse the affected area thoroughly with water.[7] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][5][6][7]

Core Application: Synthesis of Mucolytic and Hepatoprotective Agents

D-Homocysteine thiolactone hydrochloride is a key starting material in the synthesis of several commercially important drugs, most notably the mucolytic agent erdosteine and the hepatoprotective agent citiolone .[3][]

Workflow for Drug Synthesis from D-Homocysteine Thiolactone Hydrochloride

G cluster_0 Thiolactone Ring Opening cluster_1 Drug Synthesis cluster_2 Final Drug Product DHTH D-Homocysteine Thiolactone Hydrochloride Intermediate Ring-Opened Homocysteine (Thiolate Intermediate) DHTH->Intermediate Base (e.g., NaOH, Na2CO3) in Aqueous Media Erdosteine Erdosteine Intermediate->Erdosteine + 3-Sulfo-glutaric anhydride Citiolone Citiolone Intermediate->Citiolone + Methacryloyl chloride Purified_Erdosteine Purified Erdosteine Erdosteine->Purified_Erdosteine Purification (e.g., Recrystallization) Purified_Citiolone Purified Citiolone Citiolone->Purified_Citiolone Purification (e.g., Precipitation) G DHTH D-Homocysteine Thiolactone Hydrochloride reagents + DHTH->reagents SGA 3-Sulfo-glutaric anhydride conditions Na2CO3, H2O 0-5 °C, pH 6.2-6.7 SGA->conditions Erdosteine Erdosteine reagents->SGA conditions->Erdosteine G DHTH D-Homocysteine Thiolactone Hydrochloride reagents + DHTH->reagents MC Methacryloyl chloride conditions Triethylamine, Chloroform Ice Bath MC->conditions Citiolone Citiolone reagents->MC conditions->Citiolone

Caption: Synthesis of Citiolone.

Materials:

  • D,L-homocysteine thiolactone hydrochloride

  • Methacryloyl chloride

  • Triethylamine

  • Chloroform

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

[4]1. Suspension Formation: To a reaction flask containing 150 mL of chloroform, add 6.14 g (0.04 mol) of D,L-homocysteine thiolactone hydrochloride. Cool the mixture in an ice bath to form a suspension. 2. Addition of Acylating Agent: Add 5.02 g (0.048 mol) of methacryloyl chloride to the suspension. 3. Base Addition: Over a period of 20 minutes, add 9.70 g (0.096 mol) of triethylamine dropwise to the reaction mixture. The suspension will gradually turn into a reddish solution. 4. Reaction Monitoring: Stir the solution in the ice bath for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC). 5. Work-up:

  • Wash the reaction mixture twice with 60 mL of brine.
  • Extract the aqueous layer twice with 60 mL of chloroform.
  • Combine the organic phases and dry over anhydrous sodium sulfate.
  • Filter the solution to remove the drying agent.
  • Isolation: Concentrate the filtrate to a volume of approximately 50 mL. Slowly add this concentrated solution to 100 mL of hexane to precipitate the product.
  • Drying: Filter the precipitated powder and dry it under vacuum for 2 hours to obtain citiolone.

Expected Yield: 83.9%

[4]### Mechanistic Insights: The Chemistry Behind the Synthesis

The utility of D-Homocysteine thiolactone hydrochloride stems from the reactivity of its five-membered ring. The ring-opening is the crucial first step in its derivatization.

Thiolactone Ring Opening

Under basic conditions, the thiolactone ring is susceptible to nucleophilic attack. In the synthesis of erdosteine, the reaction is initiated by the in-situ formation of the thiolate anion of homocysteine through hydrolysis or aminolysis of the thiolactone. T[1]his highly nucleophilic thiolate then attacks the electrophilic carbonyl carbon of 3-sulfo-glutaric anhydride. The subsequent acylation of the amino group proceeds to form the final product.

G DHTH D-Homocysteine Thiolactone Thiolate Homocysteine Thiolate Anion DHTH->Thiolate Electrophile Electrophile (e.g., Acylating Agent) Thiolate->Electrophile Nucleophilic Attack Nucleophile Nucleophile (e.g., OH⁻, R-NH₂) Nucleophile->DHTH Ring Opening Product Derivatized Product Electrophile->Product Product Formation

Caption: Mechanism of Thiolactone Derivatization.

In the case of citiolone synthesis, the primary amino group of D-Homocysteine thiolactone hydrochloride acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of methacryloyl chloride in an acylation reaction. The thiolactone ring remains intact in this particular transformation.

Conclusion: A Versatile and Indispensable Synthetic Tool

D-Homocysteine thiolactone hydrochloride has proven to be an indispensable intermediate in the pharmaceutical industry. Its ability to serve as a stable and versatile precursor to homocysteine derivatives allows for the efficient and high-yield synthesis of important drug molecules like erdosteine and citiolone. The protocols and mechanistic insights provided in this application note are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable compound. As the demand for novel therapeutics continues to grow, the applications of D-Homocysteine thiolactone hydrochloride are poised to expand, further solidifying its role as a cornerstone of modern medicinal chemistry.

References

  • Perera, S. M., & R. A. Batey. (2021). Homocysteine Thiolactone: Biology and Chemistry. MDPI. [Link]

  • Google Patents. (2011). CN101941963A - Synthesis method of erdosteine.
  • Google Patents. (2006). KR100554108B1 - Method of producing erdostein.
  • Jakubowski, H. (2000). Mechanism of the condensation of homocysteine thiolactone with aldehydes. The Journal of Biological Chemistry. [Link]

  • Jakubowski, H. (2001). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. The Journal of Biological Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. PubMed Central. [Link]

Sources

Method

polymer synthesis using D-Homocysteine thiolactone hydrochloride

Application Note: High-Precision Synthesis of Redox-Responsive Polymers using D-Homocysteine Thiolactone Part 1: Executive Summary & Strategic Rationale The "Thiolactone Switch" in Polymer Chemistry D-Homocysteine thiola...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Redox-Responsive Polymers using D-Homocysteine Thiolactone

Part 1: Executive Summary & Strategic Rationale

The "Thiolactone Switch" in Polymer Chemistry D-Homocysteine thiolactone (D-HCT) hydrochloride is not merely an amino acid derivative; in polymer chemistry, it functions as a "Trojan Horse" for thiol functionality.[1][2] Free thiols are problematic during radical polymerization due to chain transfer events (leading to branching or termination).[2] The thiolactone ring protects the sulfur atom during polymerization.[1][2]

Once the polymer backbone is formed, the ring can be opened via aminolysis (nucleophilic attack by a primary amine).[1][2] This single step achieves two critical outcomes simultaneously:

  • Functionalization: The amine attaches to the polymer side chain.[1][2]

  • Activation: A free thiol is released, enabling further "Click" chemistry (thiol-ene/thiol-maleimide) or disulfide crosslinking.[1][2]

Why D-Isomer? (The "Senior Scientist" Insight) While the chemical reactivity of the thiolactone ring is identical between enantiomers, the choice of D-Homocysteine (over the more common L-isomer) is strategic for biomedical applications.[1][2]

  • Metabolic Stability: Endogenous proteases and hydrolases predominantly recognize L-stereochemistry.[1][2] Polymers derived from D-HCT are resistant to enzymatic degradation, prolonging circulation time in drug delivery vectors.[1][2]

  • Immunogenicity: D-amino acid structures often exhibit lower immunogenicity compared to their L-counterparts in specific peptide sequences.[1][2]

Part 2: Chemical Pathway & Workflow

The synthesis follows a three-stage "Protect-Polymerize-Release" logic.[1][2]

G cluster_0 Critical Control Point: pH Sensitivity Start D-HCT HCl (Starting Material) Monomer Monomer Synthesis (N-Acylation) Start->Monomer Methacryloyl Cl pH < 8.0 Polymer RAFT Polymerization (Latent Thiol) Monomer->Polymer AIBN / CTA 70°C RingOpen Aminolysis (The 'Switch') Polymer->RingOpen Primary Amine (Nu-Attack) Final Double Modified Polymer RingOpen->Final Thiol-Ene Click (Acrylate/Maleimide)

Figure 1: The "Protect-Polymerize-Release" workflow. Note the critical pH control during monomer synthesis to prevent premature ring opening.

Part 3: Experimental Protocols

Protocol A: Monomer Synthesis (N-Methacryloyl-D-Homocysteine Thiolactone)

Objective: Convert the amine salt into a polymerizable vinyl monomer without opening the thiolactone ring.

Reagents:

  • D-Homocysteine thiolactone hydrochloride (D-HCT HCl)[1][2][3]

  • Methacryloyl chloride (1.1 equiv)[2]

  • Triethylamine (Et3N) (2.2 equiv) or NaHCO3 (saturated aq.)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

  • Inhibitor: BHT (trace)[2]

Procedure:

  • Suspension: Suspend D-HCT HCl (10 g, 65.1 mmol) in anhydrous DCM (150 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Base Addition (Critical): Add Et3N (19.9 mL, 143 mmol) dropwise over 20 minutes. Note: The solution will clear as the free base is formed, then become cloudy as Et3N[1][2]·HCl precipitates.[1]

  • Acylation: Add Methacryloyl chloride (7.0 mL, 71.6 mmol) dropwise over 30 minutes, maintaining temperature <5°C .

    • Why? Higher temperatures or excess base will attack the thiolactone carbonyl, opening the ring prematurely (indicated by a "rotten egg" smell of free thiol).[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours.

  • Workup:

    • Wash reaction mixture with 0.1 M HCl (cold) to remove unreacted amine/base.[2]

    • Wash with Brine.[2]

    • Dry organic layer over MgSO4.[2]

    • Concentrate in vacuo.[2]

  • Purification: Recrystallize from minimal hot ethyl acetate or THF/Hexane.

    • Yield Target: >75%.[2] White crystalline solid.[2]

Validation (1H NMR in CDCl3):

  • Vinyl Protons: ~5.4 ppm (s, 1H) and ~5.8 ppm (s, 1H).[2]

  • Thiolactone Protons: The α-proton (next to NH) appears as a multiplet around 4.5 ppm.[1][2]

  • Absence: Verify no broad thiol peak (~1.3-1.5 ppm) exists.[2]

Protocol B: RAFT Polymerization of Poly(M-D-HCT)

Objective: Synthesize a well-defined homopolymer or block copolymer with low dispersity (Đ).

Reagents:

  • Monomer: M-D-HCT (from Protocol A)[1][2]

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or DDMAT.[1][2]

  • Initiator: AIBN (Recrystallized).[2]

  • Solvent: 1,4-Dioxane or DMF (HPLC grade).[2]

Stoichiometry: [Monomer]:[CTA]:[Initiator] = 100:1:0.2 (Target DP = 100).[2]

Procedure:

  • Dissolution: In a Schlenk tube, dissolve M-D-HCT (1.0 g), CTA, and AIBN in Dioxane (total solid content ~20-25 wt%).

  • Deoxygenation: Perform 3 cycles of freeze-pump-thaw.

    • Why? Oxygen terminates radical species and oxidizes the CTA.[1][2]

  • Polymerization: Immerse the sealed tube in an oil bath at 70°C . Stir for 8-12 hours.

  • Quenching: Plunge tube into liquid nitrogen or ice water; expose to air.[2]

  • Purification: Precipitate dropwise into cold diethyl ether (excess). Centrifuge and dry under vacuum.

Data Presentation: Typical Results

ParameterValue RangeMethod of Verification
Conversion 60 - 85%1H NMR (Vinyl peak disappearance)
Mn (Theoretical) 15,000 - 20,000 g/mol Calculated from conversion
Mn (Experimental) 16,500 g/mol GPC (DMF, PMMA standards)
Dispersity (Đ) 1.05 - 1.20GPC
Protocol C: Post-Polymerization Modification (The "Switch")

Objective: Open the thiolactone ring to release the thiol and attach a functional amine.[1][2]

Mechanism: The nucleophilic amine attacks the carbonyl of the thiolactone.[1][2] The ring opens, the amide bond is formed with the incoming amine, and the sulfur is released as a free thiol.[1][2]

Reagents:

  • Poly(M-D-HCT)[1][2]

  • Amine: n-Hexylamine (Model) or Functional Amine (e.g., Dopamine, PEG-Amine).[1][2]

  • Solvent: THF or DMF.[2]

  • Catalyst: None required (Self-catalyzed by the amine).[1][2]

Procedure:

  • Dissolve Poly(M-D-HCT) in THF.[2]

  • Add Amine (1.5 - 5.0 equivalents relative to thiolactone units).[2]

  • Stir at RT for 2-4 hours.

  • Observation: The solution may gel if oxidation occurs (disulfide crosslinking).[2] To prevent this, add TCEP (reducing agent) or add a "thiol scavenger" (e.g., Methyl Acrylate) immediately for a "One-Pot" reaction.[2]

Reaction Scheme (DOT):

Reaction Polymer Polymer-Thiolactone Intermediate Tetrahedral Intermediate Polymer->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product Polymer-Amide-SH (Free Thiol) Intermediate->Product Ring Opening

Figure 2: Mechanistic pathway of aminolysis.[1][2]

Part 4: Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Smell of rotten eggs during Monomer Synthesis Premature ring opening.pH is too high (>8.0).[2] Add base slower; keep Temp < 5°C.
Polymer has high PDI (>1.5) Poor RAFT control.[2]Check [CTA]:[Initiator] ratio. Ensure thorough deoxygenation.[2]
Incomplete Aminolysis Amine is too bulky or pKa is too low.[2]Use less sterically hindered amines.[2] Add mild heat (40°C).
Gelation during Modification Disulfide formation.[2]Perform reaction under N2.[2] Add TCEP or immediate thiol-scavenger.[1][2]

References

  • Espeel, P., & Du Prez, F. E. (2015).[2] "One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science."[1][2][4][5] European Polymer Journal.[2][4][6][7]

  • Reinicke, S., & Du Prez, F. E. (2013).[2][7] "Thiolactone-Based Polymeric Architectures." ACS Macro Letters.

  • Jakubowski, H. (2006).[2][8] "Mechanism of hydrolysis and aminolysis of homocysteine thiolactone." Chemistry – A European Journal.[2][6][8]

  • Mommer, S., et al. (2016).[2] "Modulating the properties of polymer brushes by post-polymerization modification of thiolactone-containing chains." Polymer Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

D-Homocysteine thiolactone hydrochloride solubility problems and solutions

Topic: Solubility, Stability, and Handling of D-Homocysteine Thiolactone HCl Executive Summary D-Homocysteine thiolactone hydrochloride (D-HCTL HCl) presents a classic "solubility vs. stability" paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Stability, and Handling of D-Homocysteine Thiolactone HCl

Executive Summary

D-Homocysteine thiolactone hydrochloride (D-HCTL HCl) presents a classic "solubility vs. stability" paradox. While the hydrochloride salt renders the compound highly water-soluble, the thiolactone ring is thermodynamically unstable in neutral-to-alkaline aqueous environments.

The Critical Failure Point: Users often dissolve D-HCTL HCl in neutral buffers (PBS, pH 7.4) for storage.[1][2][3] This is a mistake. At physiological pH, the thiolactone ring undergoes hydrolysis (half-life ~24 hours), opening to form D-Homocysteine. This free thiol then rapidly oxidizes to form insoluble disulfide polymers (D-Homocystine) or reacts with proteins, leading to experimental artifacts.

This guide provides the protocols necessary to maintain ring integrity while achieving the required concentration.

Part 1: Solubility Profile & Solvent Selection

Physicochemical Data
SolventSolubility Limit (approx.)[1][2][3][4][5][6][7]Stability ProfileRecommended Use
Water (Deionized) > 200 mg/mLModerate (pH dependent). Acidic solutions are stable; neutral solutions degrade.Immediate use only.
50 mM HCl > 100 mg/mLHigh. Low pH prevents ring opening.Preferred for aqueous stock.
DMSO ~ 30 mg/mLHigh. Hygroscopic nature of DMSO is the main risk.Long-term stock storage (-20°C).[2][3][4]
DMF ~ 15 mg/mLHigh. Alternative organic stock.
Ethanol < 5 mg/mLLow. Poor solubility.[3]Not recommended.
PBS (pH 7.4) Soluble (Transient)Very Low. Rapid hydrolysis.Working solution only.
Visual Guide: Solvent Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolventSelection Start Start: D-HCTL HCl Solid AppType Application Type? Start->AppType StockStorage Long-term Storage? AppType->StockStorage Stock Preparation ImmediateUse Immediate Use? AppType->ImmediateUse Direct Experiment DMSO Dissolve in dry DMSO (Store at -20°C) StockStorage->DMSO Organic Compatible AcidWater Dissolve in 50mM HCl (Prevent Hydrolysis) StockStorage->AcidWater Aqueous Only ImmediateUse->AcidWater Step 1: Solubilize PBS Dilute into PBS (Use within 4 hours) AcidWater->PBS Step 2: Dilute 1:10+

Figure 1: Solvent selection logic. Note that direct dissolution in PBS is avoided to prevent premature hydrolysis.

Part 2: Troubleshooting & FAQs

Issue 1: "My solution turned cloudy after sitting on the bench for a day."

Diagnosis: Oxidative Polymerization. Mechanism: You likely dissolved the compound in a neutral buffer (like PBS) or water that absorbed CO2. The pH > 6.0 catalyzed the hydrolysis of the thiolactone ring, releasing the free thiol (D-Homocysteine).[1] Two free thiols then oxidized to form a disulfide bridge (D-Homocystine), which is significantly less soluble and precipitates. Solution:

  • Prepare fresh solutions immediately before use.

  • If an aqueous stock is required, use 1 mM HCl or 50 mM HCl as the solvent. The low pH protonates the amine and stabilizes the ring structure.

Issue 2: "I need high concentrations for a chemical synthesis reaction."

Diagnosis: Solvent incompatibility. Guidance: For organic synthesis (e.g., polymer functionalization), avoid water entirely. Use anhydrous DMSO or DMF . Warning: D-HCTL HCl is hygroscopic. If your DMSO is "wet" (has absorbed water from the air), hydrolysis will still occur over time. Use a fresh bottle of DMSO or store over molecular sieves.

Issue 3: "The compound isn't dissolving in pure DMSO."

Diagnosis: Kinetic barrier or salt effect. Guidance: The hydrochloride salt form can sometimes be slow to dissolve in viscous organic solvents.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at ambient temperature for 5–10 minutes.

  • Do not heat above 40°C, as this accelerates ring-opening if any moisture is present.

Part 3: The Degradation Pathway

Understanding why the compound fails is critical for experimental design. The diagram below illustrates the cascade from stable reagent to insoluble precipitate.

DegradationPathway DHCTL D-Homocysteine Thiolactone (Ring Closed) (Stable in Acid/DMSO) Hydrolysis Hydrolysis (pH > 7.0) DHCTL->Hydrolysis Neutral/Alkaline pH FreeThiol D-Homocysteine (Ring Open) (Reactive Free Thiol) Hydrolysis->FreeThiol Oxidation Oxidation (O2) FreeThiol->Oxidation Air Exposure ProteinMod Protein N-Homocysteinylation (Lysine Modification) FreeThiol->ProteinMod Presence of Proteins Dimer D-Homocystine (Disulfide Dimer) (Insoluble Precipitate) Oxidation->Dimer

Figure 2: The degradation cascade. The primary objective of proper handling is to prevent the initial Hydrolysis step.

Part 4: Validated Protocols

Protocol A: Preparation of a Stable Aqueous Stock (100 mM)

Use this for cell culture or biological assays where DMSO is toxic.

  • Weighing: Weigh 15.36 mg of D-HCTL HCl.

  • Solvent: Prepare 50 mM HCl in sterile deionized water.

    • Why? The acidic environment (pH ~1.5) inhibits the nucleophilic attack of water on the carbonyl carbon, preserving the ring.

  • Dissolution: Add 1.0 mL of the 50 mM HCl to the solid. Vortex until clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and freeze at -20°C .

    • Stability:[1][4][8][9] Stable for months at -20°C. Stable for ~1 week at 4°C.

  • Usage: Dilute this stock at least 1:20 into your experimental buffer (e.g., PBS) immediately before the experiment. The buffer capacity of the PBS will neutralize the small amount of acid.

Protocol B: Preparation of an Organic Stock (200 mM)

Use this for chemical synthesis or high-concentration applications.

  • Weighing: Weigh 30.72 mg of D-HCTL HCl.

  • Solvent: Use high-grade, anhydrous DMSO .

  • Dissolution: Add 1.0 mL of DMSO. Sonicate for 5 minutes if necessary.

  • Storage: Store in a desiccator at -20°C to prevent moisture absorption.

    • Stability:[1][4][8][9] > 6 months if kept dry.

References

  • Jakubowski, H. (2000). "Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans." Journal of Nutrition, 130(2S Suppl), 377S-381S. Link

  • Dudman, N. P., & Hicks, J. D. (1982). "Homocysteine thiolactone formation and its hydrolysis in aqueous solution." Biochemical Pharmacology, 31(23), 3807-3811. Link

  • Cayman Chemical. (2022).[4] "DL-Homocysteine thiolactone (hydrochloride) Product Information." Link

  • Munday, R. (1989). "Toxicity of thiols and disulphides: involvement of free-radical species." Free Radical Biology and Medicine, 7(6), 659-673. Link

  • MedChemExpress. (2024). "DL-Homocysteine thiolactone hydrochloride Solubility & Storage." Link

Sources

Optimization

D-Homocysteine thiolactone hydrochloride experimental artifacts and controls

Experimental Artifacts & Troubleshooting Guide Status: Active Subject: D-Homocysteine Thiolactone Hydrochloride (D-HCTL HCl) Audience: Senior Researchers, Assay Developers, Toxicologists Introduction: The Deceptive Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Artifacts & Troubleshooting Guide

Status: Active Subject: D-Homocysteine Thiolactone Hydrochloride (D-HCTL HCl) Audience: Senior Researchers, Assay Developers, Toxicologists

Introduction: The Deceptive Stability of the HCl Salt

You are likely using the hydrochloride salt of D-homocysteine thiolactone because of its excellent shelf stability. In its solid state, the protonated amine prevents the nucleophilic attack required for ring-opening.

The Critical Warning: The moment you dissolve D-HCTL HCl in a physiological buffer (pH 7.4), you initiate a "ticking clock." The buffering capacity neutralizes the stabilizing acid, deprotonates the amine, and accelerates spontaneous hydrolysis.

This guide addresses the three most common experimental artifacts: Spontaneous Hydrolysis , Stereochemical Toxicity Mismatch , and N- vs. S-Homocysteinylation confusion .

Module 1: The Hydrolysis Artifact (pH Sensitivity)

User Question: "My compound showed high potency in a 2-hour assay but failed completely in a 24-hour incubation. Why?"

Technical Diagnosis: You likely measured the effects of free D-homocysteine (D-Hcy) , not the thiolactone. At pH 7.4, the thiolactone ring opens (hydrolyzes) with a half-life of approximately 24–30 hours.[1][2] As the ring opens, the unique reactivity of the thiolactone (which targets lysine residues) is lost, replaced by the reactivity of a free thiol (which targets cysteine residues and oxidizes).

Mechanism of Failure
  • Thiolactone Integrity: Requires acidic or neutral pH to maintain the ring.

  • Physiological pH (7.4): Hydroxide ions attack the carbonyl carbon.

  • Result: Formation of D-Homocysteine (open chain), which rapidly oxidizes to D-Homocystine (disulfide dimer).

Troubleshooting & Controls
ParameterRecommendationRationale
Solvent Vehicle 1 mM HCl or acidified water (pH < 3)Maintains the protonated amine; prevents self-hydrolysis.
Buffer Prep Prepare immediately before use.Do not store stock solutions in PBS/HEPES at 4°C.
Validation Assay Ellman’s Reagent (DTNB) Test Thiolactone = DTNB Negative (Thiol is protected in ring).Hydrolyzed Product = DTNB Positive (Free thiol exposed).
Visualizing the Artifact Pathway

HydrolysisArtifact cluster_0 Detection Check D_HCTL D-HCTL (Active) (Ring Closed) Transition pH 7.4 (Deprotonation) D_HCTL->Transition Dissolution DTNB DTNB Assay D_HCTL->DTNB Negative Signal D_Hcy D-Homocysteine (Ring Open - Free Thiol) Transition->D_Hcy Hydrolysis (t1/2 ~24h) D_Hcy_Dimer D-Homocystine (Disulfide Dimer) D_Hcy->D_Hcy_Dimer Auto-oxidation (O2 dependent) D_Hcy->DTNB Positive Signal

Figure 1: The hydrolysis trap. Users often mistake the biological activity of the oxidation product (Dimer) for the Thiolactone.

Module 2: The Stereochemical Trap (D- vs. L-Isomer)

User Question: "I am seeing high ROS (Reactive Oxygen Species) generation in my cell culture. Is this a direct effect of the thiolactone?"

Technical Diagnosis: If you are using the D-isomer , the ROS is likely an artifact of metabolism, not the drug's mechanism of action. Mammalian cells contain D-Amino Acid Oxidase (DAAO) , particularly in kidney and liver tissues. DAAO metabolizes D-Hcy (formed from hydrolysis) into a keto acid, releasing Hydrogen Peroxide (H2O2) as a byproduct.

This oxidative stress is specific to the D-isomer and does not occur with the physiological L-isomer (which enters the transsulfuration pathway).

The "DAAO" Control Protocol

To prove your observed toxicity is due to the thiolactone and not DAAO-generated peroxide:

  • The Catalase Rescue: Co-incubate your cells with Catalase (500–1000 U/mL).

    • Result A: Toxicity persists = Effect is intrinsic to the Thiolactone.

    • Result B: Toxicity disappears = Effect was an artifact of H2O2 generation.

  • The DAAO Inhibitor: Pre-treat cells with Sodium Benzoate (DAAO inhibitor).

  • The Isomer Swap: Run a parallel arm with L-Homocysteine Thiolactone. If the ROS phenotype is radically different, you are observing stereoselective metabolism, not a general thiolactone effect.

Metabolic Divergence Diagram

Stereochemistry D_Iso D-HCTL (Experimental) Hydrolysis Spontaneous Hydrolysis D_Iso->Hydrolysis L_Iso L-HCTL (Physiological) L_Iso->Hydrolysis D_Hcy D-Homocysteine Hydrolysis->D_Hcy from D-HCTL L_Hcy L-Homocysteine Hydrolysis->L_Hcy from L-HCTL DAAO Enzyme: DAAO (Kidney/Liver/Brain) D_Hcy->DAAO CBS Enzyme: CBS (Transsulfuration) L_Hcy->CBS H2O2 ARTIFACT: H2O2 + NH3 (Oxidative Stress) DAAO->H2O2 Generates ROS Cystathionine Cystathionine (Safe Metabolite) CBS->Cystathionine Metabolic Clearance

Figure 2: Divergent metabolic fates. D-HCTL specifically generates oxidative artifacts via DAAO, which must be controlled for.

Module 3: N- vs. S-Homocysteinylation (The "Trojan Horse")

User Question: "I detected homocysteinylation on my protein of interest using an antibody. How do I confirm it is the irreversible N-linked modification?"

Technical Diagnosis: Thiolactones are "Trojan Horses." They enter the protein structure and react with Lysine residues (N-homocysteinylation).[1][2][3][4][5] However, free homocysteine (from hydrolysis) reacts with Cysteine residues (S-homocysteinylation).

  • N-Hcy: Irreversible amide bond (Peptide bond).

  • S-Hcy: Reversible disulfide bond.

Many commercial antibodies cross-react or fail to distinguish the two. You must use a chemical reduction control.

Differentiation Protocol (The DTT Wash)
  • Sample Prep: Treat two aliquots of your protein/lysate with D-HCTL.

  • Control Arm: Run SDS-PAGE / Western Blot as standard.

  • Experimental Arm: Treat sample with 25 mM DTT (Dithiothreitol) or Beta-mercaptoethanol and boil for 5 minutes before loading.

  • Analysis:

    • Signal Lost: The modification was S-linked (Disulfide). This indicates your D-HCTL hydrolyzed before reacting.

    • Signal Retained: The modification is N-linked (Amide). This confirms the thiolactone reacted directly with a Lysine residue.

Quantification Table
FeatureN-HomocysteinylationS-Homocysteinylation
Precursor Intact Thiolactone RingHydrolyzed Free Homocysteine
Target Residue Lysine (

-amino group)
Cysteine (Thiol group)
Bond Type Amide (Isopeptide)Disulfide
Stability Stable (Resists DTT/Reducing agents)Labile (Cleaved by DTT)
Biological Consequence Protein unfolding, aggregation, autoimmune responseRedox signaling, often reversible
References
  • Jakubowski, H. (2000). "Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans." Journal of Nutrition.[6]

  • Perła-Kaján, J., et al. (2007). "Metabolism and toxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1." FASEB Journal.

  • Boldyrev, A. A. (2009). "Molecular mechanisms of homocysteine toxicity." Biochemistry (Moscow).

  • Glowacki, R., & Jakubowski, H. (2004).[7] "Cross-talk between Cys34-S-homocysteinylation and Lys525-N-homocysteinylation in human serum albumin." Journal of Biological Chemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis of D-Homocysteine Thiolactone Hydrochloride

Welcome to the technical support guide for the synthesis of D-Homocysteine Thiolactone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of D-Homocysteine Thiolactone Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, while well-established, presents several critical control points that can significantly impact the purity and overall yield of the final product. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The underlying principle for a successful synthesis is controlling the intramolecular cyclization of D-homocysteine while preventing intermolecular side reactions, such as disulfide formation.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix this?

Low yield is the most common issue, often stemming from one of three areas: incomplete demethylation of the precursor, inefficient cyclization, or losses during workup and purification.

Potential Cause 1: Incomplete Demethylation of D-Methionine

The conversion of D-methionine to D-homocysteine is the foundational step in many synthetic routes.[1][2] This process, typically achieved by heating with a strong, non-oxidizing acid like concentrated sulfuric or hydrochloric acid, can be sluggish if not properly controlled.

  • Expert Insight: Incomplete reaction is often due to insufficient heating or reaction time. However, excessive heat can lead to degradation and the formation of colored impurities.[1] A delicate balance is required. Continuous flow reactors, such as microchannel reactors, have been shown to improve control over reaction parameters and significantly increase yield compared to traditional batch reactors.[2]

  • Solution:

    • Monitor the Reaction: Track the disappearance of D-methionine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Optimize Conditions: Systematically adjust the temperature and reaction time. Refer to the table below for typical starting conditions.

    • Consider Alternative Reagents: For sensitive substrates, demethylation using sodium metal in liquid ammonia at low temperatures (-35 to -40°C) is an effective, albeit more hazardous, alternative.[3]

Potential Cause 2: Inefficient Intramolecular Cyclization

The formation of the five-membered thiolactone ring is a critical, pH-dependent equilibrium reaction. The cyclization of homocysteine to its thiolactone is favored under strongly acidic conditions, which protonates the amine group and activates the carboxylic acid for nucleophilic attack by the thiol.

  • Expert Insight: The presence of excess water can hinder cyclization by promoting the reverse reaction (hydrolysis of the thiolactone). Furthermore, neutral or alkaline conditions will deprotonate the thiol, favoring the formation of the homocystine disulfide via oxidation. The thiolactone ring is known to be stable in acidic and neutral aqueous solutions but hydrolyzes at higher pH levels.[4]

  • Solution:

    • Ensure Anhydrous Conditions: After the initial demethylation/reduction, ensure the reaction medium is sufficiently dehydrated. Azeotropic distillation with a suitable solvent like toluene can be effective for removing water before the cyclization step.[5]

    • Maintain Low pH: The cyclization should be conducted in a strong acid. Following reduction of homocystine, adjusting the eluate to a pH of 1 with concentrated HCl is a common and effective practice.[3]

Potential Cause 3: Product Loss During Purification

D-Homocysteine thiolactone hydrochloride is a water-soluble, crystalline solid.[2][6] Significant product can be lost during recrystallization if the solvent system or temperature gradient is not optimized.

  • Expert Insight: Recrystallization is a powerful purification tool but requires careful execution. The choice of solvent is critical; methanol is frequently reported to yield high-purity crystals.[7]

  • Solution:

    • Solvent Selection: Use a minimal amount of hot solvent (e.g., methanol) to dissolve the crude product completely.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Crash-cooling will trap impurities and result in smaller crystals that are harder to filter.

    • Wash Carefully: Wash the filtered crystals with a small amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Question 2: My final product is contaminated with D-homocystine. How can I prevent its formation and remove it?

D-homocystine, the disulfide dimer of homocysteine, is the most common impurity.[8] Its formation is an oxidative process that competes with the desired intramolecular cyclization.

Causality of D-homocystine Formation: The thiol group of homocysteine is susceptible to oxidation, especially under neutral or slightly alkaline conditions and in the presence of oxygen. This intermolecular reaction is often faster than the desired intramolecular cyclization if the conditions are not strictly controlled.

Prevention Strategy:

  • Maintain a Reducing Environment: During the synthesis, particularly after the formation of free D-homocysteine, it is crucial to work under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.

  • Strict pH Control: As mentioned, strongly acidic conditions (pH < 2) disfavor disulfide formation by keeping the thiol group protonated and less nucleophilic for intermolecular attack.

  • Efficient Reduction: When starting from D-homocystine, ensure the reduction step (e.g., electrochemical reduction or with a chemical reducing agent) goes to completion.[8] Monitor this step carefully.

Removal Strategy: If D-homocystine does form, it can be challenging to remove by simple recrystallization due to similar polarities.

  • Reductive Workup: Before final isolation, the crude product can be re-subjected to a mild reducing agent to convert the contaminating homocystine back to homocysteine, which can then cyclize under the acidic conditions.

  • Chromatography: While not ideal for large-scale production, column chromatography can be used to separate the thiolactone from the more polar disulfide.

Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare D-Homocysteine thiolactone hydrochloride?

There are several established methods, with the choice depending on available starting materials, scale, and safety considerations.

Starting Material Key Reagents & Conditions Typical Yield Advantages Disadvantages & Key Considerations Reference
D-Methionine 1. Conc. H₂SO₄ or HCl, heat.2. Reduction (e.g., electrochemical).3. Cyclization in acid.60-85%Inexpensive starting material.High temperatures can cause side reactions; often produces toxic byproducts like dimethyl sulfide.[1][2]
D-Methionine 1. Sodium metal in liquid ammonia.2. Quench with NH₄Cl.3. Cation exchange & acidification.~79%High purity.Requires specialized equipment for handling liquid ammonia and sodium metal; significant safety hazards.[3]
N-acetyl-D-homocysteine thiolactone 1. Reflux in conc. HCl.>90%High yield and purity; simple deprotection step.Starting material is more expensive than methionine.[7]
D,L-homocystine Electrochemical reduction in an acidic medium.>90%High purity, avoids harsh chemical reagents, environmentally cleaner.Requires specialized electrochemical reactor.[8]
Q2: Can you illustrate the general workflow for the synthesis starting from D-Methionine?

Certainly. The process involves a demethylation/dimerization, reduction, and a final cyclization/purification stage.

G cluster_0 Step 1: Demethylation & Dimerization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization & Purification A D-Methionine B D-Homocystine (Disulfide Dimer) A->B  Conc. H₂SO₄  Heat C D-Homocysteine B->C  Electrochemical Reduction  or Chemical Reductant D Crude D-Homocysteine Thiolactone HCl C->D  Conc. HCl  Dehydration E Pure Crystalline Product D->E  Recrystallization  (e.g., from Methanol)

Caption: General workflow for D-Homocysteine thiolactone HCl synthesis.

Q3: How does the troubleshooting logic work when I encounter a problem?

When an experiment fails, a systematic approach is key. The following logic tree can help diagnose the issue.

G cluster_yield Low Yield cluster_purity Low Purity Start Poor Experimental Outcome Yield_Q1 Is starting material consumed? (Check TLC/HPLC) Start->Yield_Q1 Purity_Q1 What is the main impurity? Start->Purity_Q1 Yield_A1_No Reaction Incomplete: - Increase temp/time - Check reagent purity Yield_Q1->Yield_A1_No No Yield_A1_Yes Product Lost: - Optimize recrystallization - Check for aqueous losses - Inefficient cyclization Yield_Q1->Yield_A1_Yes Yes Purity_A1 Homocystine Detected: - Exclude O₂ (inert gas) - Ensure low pH - Use reductive workup Purity_Q1->Purity_A1 Disulfide Purity_A2 Other/Unknown Impurities: - Re-purify starting materials - Lower reaction temp - Use chromatography Purity_Q1->Purity_A2 Other

Caption: A logic tree for troubleshooting common synthesis problems.

Q4: What is the best way to handle and store D-Homocysteine thiolactone hydrochloride?
  • Handling: The compound is a white crystalline powder.[2] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Avoid inhalation of the powder.

  • Storage: The thiolactone ring is susceptible to hydrolysis, especially in the presence of moisture and at non-acidic pH.[4] It should be stored in a tightly sealed container, away from moisture, in a cool, dry place.[9] For long-term storage, keeping it at -20°C is recommended.[9]

Part 3: Key Experimental Protocols

The following are condensed, illustrative protocols based on published methods. Researchers must adapt these to their specific laboratory conditions and perform their own risk assessments.

Protocol A: Synthesis via N-acetyl-D-homocysteine thiolactone Deprotection

This method is straightforward and high-yielding, ideal for obtaining a high-purity product when the starting material is available.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-acetyl-D-homocysteine thiolactone (1 equivalent) with 37% hydrochloric acid (approx. 15-20 mL per gram of starting material).

  • Hydrolysis: Heat the mixture to reflux and stir for 12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the solution to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess HCl and water.

  • Isolation: Dissolve the resulting solid residue in a minimal amount of hot methanol.

  • Purification: Allow the methanol solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization. Filter the resulting white crystals, wash with a small volume of ice-cold methanol, and dry under vacuum. A typical yield is around 94% with a purity of >99% by HPLC.[7]

References
  • WIPO Patentscope. (2019).
  • ChemicalBook. (n.d.). DL-Homocysteinethiolactone hydrochloride synthesis.
  • Datapdf.com. (n.d.).
  • Quick Company. (n.d.). Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride.
  • MedChemExpress. (n.d.). DL-Homocysteine thiolactone hydrochloride.
  • National Institutes of Health (NIH). (n.d.). A novel pathway for the conversion of homocysteine to methionine in eukaryotes.
  • ResearchGate. (n.d.). The determination of homocysteine-thiolactone in biological samples.
  • ResearchGate. (n.d.). Biochemical pathways of synthesis of homocysteine thiolactone, adenosyl....
  • Google Patents. (n.d.). CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride.
  • MDPI. (n.d.). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective.
  • Google Patents. (n.d.). KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone.
  • Google Patents. (n.d.). CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride.
  • Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI)
  • MDPI. (n.d.). Homocysteine Thiolactone: Biology and Chemistry.
  • MDPI. (n.d.). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics.
  • The Chemical Synthesis Pathway. (n.d.). Utilizing DL-Homocysteine Thiolactone Hydrochloride.

Sources

Optimization

Technical Support Center: Purification of D-Homocysteine Thiolactone Modified Proteins

Welcome to the technical support center for the purification of D-Homocysteine thiolactone (HTL) modified proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of D-Homocysteine thiolactone (HTL) modified proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of N-homocysteinylated proteins.

Introduction to N-Homocysteinylation

Modification of proteins with D-Homocysteine thiolactone results in the N-homocysteinylation of lysine residues. This process introduces a new, reactive thiol group onto the protein surface by forming an amide bond with the ε-amino group of lysine.[1][2] While this modification is a powerful tool for introducing functionalities, it can also present unique challenges in downstream purification due to alterations in the protein's physicochemical properties, such as changes in charge, hydrophobicity, and a propensity to form aggregates.[3][4]

This guide provides a structured approach to navigate these challenges, ensuring the successful purification of your modified protein.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of HTL-modified proteins.

Q1: What are the primary challenges I should anticipate when purifying my HTL-modified protein?

A1: The most significant challenges arise from the biochemical changes induced by the modification:

  • Heterogeneity of the sample: The modification reaction may not go to completion, resulting in a mixture of unmodified, partially modified, and fully modified protein species.

  • Protein aggregation: The introduction of new thiol groups can lead to the formation of intermolecular disulfide bonds, causing aggregation and oligomerization.[3][4]

  • Changes in isoelectric point (pI): The conversion of a positively charged lysine residue to a neutral amide bond will alter the protein's overall charge and pI, which can affect its solubility and interaction with chromatography resins.

Q2: Which purification technique should I start with?

A2: For most applications, Size Exclusion Chromatography (SEC) is an excellent initial step. It effectively separates the monomeric modified protein from aggregates and oligomers that may have formed.[3] It also serves as a buffer exchange step to remove excess, unreacted D-Homocysteine thiolactone.

Q3: How can I remove unreacted D-Homocysteine thiolactone?

A3: Besides SEC, dialysis or diafiltration are highly effective and gentle methods for removing small molecules like unreacted HTL from your protein solution.[5][6][7] These techniques rely on a semi-permeable membrane that allows small molecules to pass through while retaining the larger protein.[5][6]

Q4: My protein has precipitated after the modification reaction. What should I do?

A4: Protein precipitation can occur due to changes in solubility upon modification.[8] Here are a few things to try:

  • Buffer optimization: Adjust the pH of your buffer. Since the pI of your protein has likely changed, the pH of the buffer may now be too close to the new pI, leading to precipitation. Also, consider increasing the ionic strength of the buffer by adding 150-500 mM NaCl to improve solubility.[8]

  • Inclusion of additives: Adding stabilizing agents like glycerol (5-10%) or non-ionic detergents (e.g., 0.1% Tween-20) can help to keep the protein in solution.[8]

Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during purification.

Problem 1: Low Yield of Monomeric Protein After Size Exclusion Chromatography (SEC)

Symptoms:

  • The major peak in your SEC chromatogram corresponds to a high molecular weight species (aggregates).

  • The peak corresponding to the monomeric protein is significantly smaller than expected.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Intermolecular Disulfide Bond Formation The newly introduced thiol groups are susceptible to oxidation, leading to the formation of disulfide-linked aggregates.1. Add a reducing agent: Include a mild reducing agent like 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your lysis, reaction, and purification buffers. TCEP is often preferred as it is more stable and does not interfere with downstream metal affinity chromatography if planned. 2. Work at low temperatures: Perform the purification steps at 4°C to minimize oxidation.
Hydrophobic Aggregation The modification can expose hydrophobic patches on the protein surface, leading to non-covalent aggregation.1. Modify buffer composition: Increase the ionic strength of your mobile phase (e.g., up to 500 mM NaCl) to minimize hydrophobic interactions.[9] 2. Incorporate additives: Add non-ionic detergents (e.g., 0.1% Tween-20) or arginine (0.5-1 M) to the buffer to suppress aggregation.
Incorrect Column Choice The pore size of the SEC resin may not be appropriate for the size of your protein, leading to poor resolution between monomer and aggregates.1. Consult manufacturer's guidelines: Ensure the fractionation range of your SEC column is suitable for your protein's molecular weight.
Experimental Workflow: Troubleshooting Aggregation in SEC

Caption: Troubleshooting workflow for low monomer yield in SEC.

Problem 2: Protein Does Not Bind to Ion Exchange (IEX) Column or Elutes in the Flow-Through

Symptoms:

  • The majority of your protein is found in the flow-through fraction of the IEX column.

  • No distinct protein peak is observed during the elution gradient.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incorrect pI Estimation N-homocysteinylation neutralizes the positive charge of lysine residues, lowering the protein's isoelectric point (pI). Your previous IEX protocol for the unmodified protein is likely no longer valid.1. Calculate the theoretical pI: Use an online tool to estimate the new pI of the modified protein. 2. Choose the correct IEX resin: For anion exchange, the buffer pH should be above the pI. For cation exchange, the buffer pH should be below the pI.[10][11] 3. Perform a pH scout: Empirically determine the optimal binding pH by testing a range of buffer pH values.
Buffer Ionic Strength is Too High The conductivity of your sample buffer may be too high, preventing the protein from binding to the resin due to charge shielding.1. Desalt the sample: Perform buffer exchange into a low-salt binding buffer (e.g., 25 mM Tris, pH 8.0) using dialysis or a desalting column before loading onto the IEX column.[5]
Incorrect IEX Resin Type You may be using a cation exchanger when an anion exchanger is now required, or vice versa, due to the shift in pI.1. Re-evaluate your IEX strategy: If the pI has shifted significantly, you may need to switch from cation to anion exchange chromatography, or the reverse.
Protocol: Determining Optimal IEX Binding Conditions
  • Estimate the pI: Calculate the theoretical pI of your HTL-modified protein.

  • Prepare a series of buffers: Prepare binding buffers with low ionic strength (e.g., 25 mM salt) at various pH values, both above and below the estimated pI.

  • Small-scale binding tests: In microcentrifuge tubes, incubate a small aliquot of your protein with a small amount of both anion and cation exchange resin in each of the prepared buffers.

  • Analyze the supernatant: After incubation and centrifugation, run the supernatant on an SDS-PAGE gel. The condition with the least amount of protein in the supernatant indicates the optimal binding pH and resin type.

Problem 3: Multiple Bands on SDS-PAGE After Final Purification Step

Symptoms:

  • Your final purified protein sample shows more than one band on an SDS-PAGE gel.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Modification The sample is a mixture of unmodified, partially modified, and fully modified protein.1. Optimize the modification reaction: Increase the molar excess of D-Homocysteine thiolactone or prolong the reaction time to drive the reaction to completion. 2. Employ high-resolution IEX: The different modified species will have slightly different pIs. A shallow gradient in IEX chromatography may be able to separate them.[12]
Proteolytic Degradation The protein may be degrading during the lengthy modification and purification process.1. Add protease inhibitors: Include a protease inhibitor cocktail in your buffers. 2. Work quickly and at low temperatures: Minimize the time the protein is at room temperature and perform all steps at 4°C where possible.
Co-purifying Contaminants A host cell protein is binding non-specifically to your chromatography resin.1. Add an orthogonal purification step: If you are using IEX, consider adding a hydrophobic interaction chromatography (HIC) or affinity chromatography step to remove contaminants with different properties.
Logical Flow for Purity Assessment and Troubleshooting

G cluster_troubleshooting Troubleshooting Steps start Run Final Sample on SDS-PAGE purity_check Single Band? start->purity_check incomplete_mod Incomplete Modification? purity_check->incomplete_mod No end_pure Purification Successful purity_check->end_pure Yes degradation Degradation? incomplete_mod->degradation No optimize_rxn Optimize Reaction / High-Res IEX incomplete_mod->optimize_rxn Yes contaminant Contaminant? degradation->contaminant No add_inhibitors Add Protease Inhibitors degradation->add_inhibitors Yes add_step Add Orthogonal Purification Step contaminant->add_step Yes optimize_rxn->start add_inhibitors->start add_step->start

Caption: Decision tree for troubleshooting multiple bands on SDS-PAGE.

References

  • Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC. (n.d.). PubMed Central. [Link]

  • TOTAL PLASMA HOMOCYSTEINE DETERMINATION USING ION-EXCHANGE CHROMATOGRAPHY. (n.d.). [Link]

  • Structural characterization of a L-dehydroascorbic acid-L-homocysteine thiolactone reaction product: Intracellular formation in neuronal cells. (2025). PubMed. [Link]

  • Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Troubleshooting protein purification? (2013). ResearchGate. [Link]

  • Homocysteine Thiolactone: Biology and Chemistry. (n.d.). MDPI. [Link]

  • Homocysteine Modification in Protein Structure/Function and Human Disease. (2018). Physiological Reviews. [Link]

  • Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC. (n.d.). PubMed Central. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. [Link]

  • The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity. (2023). SpringerLink. [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (n.d.). Frontiers. [Link]

  • N-homocysteinylation of proteins by the homocysteine thiolactone. (n.d.). ResearchGate. [Link]

  • Interventions for lowering plasma homocysteine levels in dialysis patients. (n.d.). PubMed Central. [Link]

  • Homocysteine Thiolactone Modification of Ribonuclease A: Thermodynamics and Kinetics. (2025). PubMed. [Link]

  • (PDF) Ion Exchange Chromatography of Proteins and Clearance of Aggregates. (2025). ResearchGate. [Link]

  • Dialysis in Protein Research: Understanding the Basics. (2014). G-Biosciences. [Link]

  • The Use of Size Exclusion Chromatography to Monitor Protein Self-Assembly. (n.d.). MDPI. [Link]

  • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. (n.d.). Agilent. [Link]

  • Tips & Tricks GPC/SEC: Protein Analysis with Size-Exclusion Chromatography. (2017). The Column. [Link]

  • Effect of dialyser membrane pore size on plasma homocysteine levels in haemodialysis patients. (n.d.). PubMed. [Link]

  • Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]

  • Homocysteine Thiolactone and Protein Homocysteinylation in Human Endothelial Cells. (2000). Circulation Research. [Link]

  • Challenges and Solutions in Purifying Recombinant Proteins. (2024). MBL International. [Link]

  • Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. (2020). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Protein Modification with D-Homocysteine Thiolactone

Welcome to the technical support center for protein modification using D-Homocysteine thiolactone (DHT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein modification using D-Homocysteine thiolactone (DHT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure you can confidently and successfully control the extent of your protein modifications.

Understanding the Chemistry: The "Why" Behind the "How"

D-Homocysteine thiolactone is a cyclic thioester of the amino acid homocysteine. Its utility in protein modification stems from its ability to react with primary amines, most notably the ε-amino group of lysine residues, in a process called N-homocysteinylation.[1][2][3] This reaction opens the thiolactone ring, forming a stable amide bond and introducing a free sulfhydryl (-SH) group at the modification site.[4][5] This newly introduced thiol provides a unique chemical handle for subsequent "click chemistry" reactions, such as conjugation to drugs, probes, or imaging agents.[6][7]

However, achieving precise control over the extent of this modification can be challenging. Factors such as pH, reaction time, DHT concentration, and the inherent properties of the target protein all play critical roles. This guide will walk you through these variables, helping you to optimize your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers have when working with D-Homocysteine thiolactone.

1. What is the optimal pH for N-homocysteinylation with DHT?

The optimal pH for the aminolysis of homocysteine thiolactone is around 7.4.[8] The reaction rate is dependent on the concentration of the unprotonated primary amine, which is favored at a pH above the pKa of the target amine group (for lysine's ε-amino group, the pKa is typically around 10.5, but can vary depending on the local protein environment). However, at higher pHs (above 8.0), the rate of DHT hydrolysis to homocysteine also increases significantly.[9][10][11] This hydrolysis is a competing reaction that can reduce the efficiency of N-homocysteinylation and lead to the undesirable side reaction of S-homocysteinylation (disulfide bond formation between the generated homocysteine and protein cysteine residues).[11] Therefore, a compromise is necessary. A pH range of 7.0-8.0 is generally recommended to balance the reactivity of the amine with the stability of the thiolactone.

2. How do I prepare and store D-Homocysteine thiolactone?

D-Homocysteine thiolactone hydrochloride is typically a stable, crystalline solid that should be stored at -20°C for long-term stability (≥ 4 years).[12] For short-term storage, it can be kept at room temperature.[12] It is sensitive to air, moisture, and light, so it is best to store it in a tightly sealed container under an inert gas like argon or nitrogen.[13] For experiments, prepare fresh solutions in an appropriate buffer. Due to its susceptibility to hydrolysis, especially at neutral to alkaline pH, stock solutions should be prepared in an acidic buffer (e.g., pH 4-5) or an organic solvent like DMSO if the experimental conditions allow, and used as quickly as possible.

3. What are the main side reactions to be aware of?

The two primary side reactions are:

  • Hydrolysis of DHT: The thiolactone ring can be opened by water, yielding homocysteine. This reaction is accelerated at higher pH.[10][11] The generated homocysteine is no longer capable of N-homocysteinylation.

  • S-homocysteinylation: The homocysteine produced from DHT hydrolysis has a free thiol group that can form disulfide bonds with cysteine residues on the protein surface.[11] This is a reversible modification but can complicate analysis and downstream applications.

4. How can I determine the extent of protein modification?

Several methods can be used to quantify the degree of N-homocysteinylation:

MethodPrincipleAdvantagesDisadvantages
Ellman's Test Quantifies the number of free sulfhydryl groups introduced by the reaction with DHT.Simple, rapid, and uses common lab equipment (spectrophotometer).Indirect measurement; can be affected by existing free cysteines or reducing agents in the sample.
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass increase of the protein corresponding to the addition of homocysteine moieties.Highly accurate and can identify specific modification sites through peptide mapping.[6]Requires specialized equipment and expertise.
HPLC-based methods Can be used to separate modified from unmodified protein, or to quantify liberated homocysteine after total protein hydrolysis.[1][14]Quantitative and reproducible.Can be time-consuming and may require derivatization steps.[15]
Chemical Tagging The newly introduced thiol can be tagged with a fluorescent or biotinylated reagent for quantification via gel electrophoresis or blotting.[16][17][18]Provides a visual and quantifiable readout.Requires an additional reaction step which may not be 100% efficient.

Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section provides a systematic approach to troubleshooting common problems.

Problem 1: Low or No Protein Modification

Possible Causes & Solutions:

  • Incorrect pH:

    • Verify the pH of your reaction buffer. As discussed, a pH between 7.0 and 8.0 is optimal. A pH that is too low will result in protonated lysine residues that are unreactive.

  • Degraded D-Homocysteine Thiolactone:

    • Use a fresh vial of DHT or test the integrity of your current stock. DHT is sensitive to moisture and can hydrolyze over time if not stored properly.

    • Prepare DHT solutions immediately before use. Avoid using old stock solutions, especially if they were prepared in neutral or alkaline buffers.

  • Insufficient Reaction Time or Temperature:

    • Increase the incubation time. The reaction can be slow, sometimes requiring several hours to overnight incubation.[19]

    • Increase the reaction temperature. While many protocols are performed at room temperature or 37°C, gently increasing the temperature (e.g., to 30-37°C) can enhance the reaction rate. However, be mindful of your protein's stability at elevated temperatures.

  • Low Accessibility of Lysine Residues:

    • The lysine residues on your protein may be buried within the protein structure or involved in salt bridges. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride), if your protein can be refolded to its active state. The reactivity of lysine residues is influenced by their local environment and pKa.[6]

  • Low Concentration of Reactants:

    • Increase the molar excess of DHT. A 10- to 100-fold molar excess of DHT over the protein is a common starting point. You may need to titrate this to find the optimal concentration for your specific protein.

Problem 2: Protein Precipitation or Aggregation During Modification

Possible Causes & Solutions:

  • Disulfide-mediated Cross-linking:

    • The introduction of new thiol groups can lead to the formation of intermolecular disulfide bonds, causing aggregation. [4][20] Include a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 0.1-0.5 mM) in your reaction buffer to prevent disulfide bond formation. TCEP is generally preferred over DTT or β-mercaptoethanol as it does not have a free thiol that could potentially react with DHT.

  • Changes in Protein Surface Charge:

    • N-homocysteinylation neutralizes the positive charge of the lysine residue. This can alter the protein's solubility and lead to precipitation, especially if a large number of lysines are modified.

    • Optimize the reaction conditions to achieve a lower degree of modification. Use a lower concentration of DHT or a shorter reaction time.

    • Screen different buffers and pH values. Sometimes a slight change in buffer composition can improve protein solubility.

  • Protein Instability:

    • The reaction conditions (pH, temperature, incubation time) may be destabilizing your protein. Ensure your protein is stable under the chosen conditions for the duration of the experiment. Perform control experiments with the protein alone in the reaction buffer.

Problem 3: Evidence of S-homocysteinylation

Possible Causes & Solutions:

  • Hydrolysis of DHT:

    • This is the most likely cause. The homocysteine generated from hydrolysis is reacting with your protein's cysteine residues.

    • Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.0-7.2). This will slow down the rate of DHT hydrolysis.

    • Minimize the reaction time. Use a higher concentration of DHT for a shorter period to favor N-homocysteinylation over hydrolysis followed by S-homocysteinylation.

    • Purify the modified protein immediately after the reaction to remove any unreacted DHT and generated homocysteine.

Problem 4: Inconsistent Results Between Batches

Possible Causes & Solutions:

  • Variability in Reagents:

    • Ensure the quality and consistency of your DHT and buffer components. Use reagents from the same lot number if possible.

  • Precise Control of Reaction Parameters:

    • Maintain strict control over pH, temperature, and reaction time. Small variations in these parameters can lead to significant differences in the extent of modification.

  • Protein Purity and Concentration:

    • Use highly purified protein and accurately determine its concentration before each experiment. Impurities can interfere with the reaction, and an incorrect protein concentration will affect the molar ratio of reactants.

Experimental Protocols

General Protocol for Protein N-homocysteinylation

This protocol provides a starting point for the modification of a generic protein. Optimization will likely be required.

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer (e.g., 100 mM sodium phosphate, 0.2 mM EDTA, pH 7.4) to a final concentration of 1-5 mg/mL.[21]

    • If the protein has free cysteine residues and aggregation is a concern, add TCEP to a final concentration of 0.1-0.5 mM.

  • D-Homocysteine Thiolactone Preparation:

    • Calculate the amount of DHT hydrochloride needed to achieve the desired molar excess (e.g., 50-fold molar excess over the protein).

    • Immediately before use, dissolve the DHT in the reaction buffer.

  • Reaction:

    • Add the DHT solution to the protein solution.

    • Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle mixing.[21] The optimal time may vary and can be extended up to 24 hours.[22]

  • Quenching and Purification:

    • Stop the reaction by removing unreacted DHT and byproducts. This is typically done by buffer exchange using a desalting column, dialysis, or centrifugal filtration devices with an appropriate molecular weight cutoff.[21]

Quantification of Modification using Ellman's Test
  • Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.

  • Prepare Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0).

  • In a 96-well plate or cuvettes, mix:

    • Your modified protein sample.

    • An unmodified protein control.

    • Buffer blank.

  • Add Ellman's reagent to each well/cuvette and mix.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in your modified protein sample by subtracting the absorbance of the unmodified control and using the standard curve. The degree of modification can then be calculated based on the protein concentration.

Visualizing the Workflow

Workflow for Controlled N-homocysteinylation

N_Homocysteinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Quenching cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer, pH 7.4) Reaction_Mix Incubation (RT or 37°C, 2-24h) Protein_Prep->Reaction_Mix DHT_Prep DHT Solution (Freshly Prepared) DHT_Prep->Reaction_Mix Purification Buffer Exchange (Desalting/Dialysis) Reaction_Mix->Purification Quench Reaction Analysis Quantification (Ellman's, MS, etc.) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Characterized Modified Protein

Caption: A generalized workflow for protein modification with D-Homocysteine thiolactone.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions Start Problem: Low Modification Check_pH Check pH Is it 7.0-8.0? Start->Check_pH Check_DHT Check DHT Is it fresh & stored correctly? Check_pH->Check_DHT [Yes] Adjust_pH Adjust pH Check_pH->Adjust_pH [No] Check_Time_Temp Check Reaction Time/Temp Sufficient for reaction? Check_DHT->Check_Time_Temp [Yes] Use_Fresh_DHT Use Fresh DHT Check_DHT->Use_Fresh_DHT [No] Increase_Time_Temp Increase Time/Temp Check_Time_Temp->Increase_Time_Temp [No] Increase_DHT_Conc Increase DHT Concentration Check_Time_Temp->Increase_DHT_Conc [Yes]

Caption: A decision-making flowchart for troubleshooting low modification efficiency.

References

  • Zang, T., Dai, S., Chen, D., Lee, B. W. K., Liu, S., Karger, B. L., & Zhou, Z. S. (2009). Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes. Analytical Chemistry, 81(21), 9065–9071. [Link]

  • Semantic Scholar. (n.d.). Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes. Retrieved from [Link]

  • Zang, T., Wang, L., Chen, D., Karger, B. L., & Zhou, Z. S. (2011). Comparison of Protein N-Homocysteinylation in Rat Plasma under Elevated Homocysteine Using a Specific Chemical Labeling Method. International Journal of Molecular Sciences, 12(8), 5240–5251. [Link]

  • Zang, T., Dai, S., Chen, D., Lee, B. W. K., Liu, S., Karger, B. L., & Zhou, Z. S. (2009). Chemical methods for the detection of protein N-homocysteinylation via selective reactions with aldehydes. Analytical chemistry, 81(21), 9065–9071. [Link]

  • Jakubowski, H. (2016). Quantification of urinary S- and N-homocysteinylated protein and homocysteine-thiolactone in mice. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1031, 104–110. [Link]

  • Poole, L. B. (2015). Biochemical methods for monitoring protein thiol redox states in biological systems. Current protocols in toxicology, 63, 7.23.1–7.23.29. [Link]

  • Li, Y., Feng, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, C. (2018). Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe. Chemical science, 9(10), 2733–2741. [Link]

  • Gimza, A. A., & Gzella, A. K. (2021). Homocysteine Thiolactone: Biology and Chemistry. Molecules (Basel, Switzerland), 26(11), 3113. [Link]

  • Sarna, T., & Swiecicka, J. (2020). Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. RSC medicinal chemistry, 11(11), 1314–1325. [Link]

  • Sarna, T., & Swiecicka, J. (2020). Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. RSC medicinal chemistry, 11(11), 1314–1325. [Link]

  • Zang, T., Wang, L., Chen, D., Karger, B. L., & Zhou, Z. S. (2011). Comparison of Protein N-Homocysteinylation in Rat Plasma under Elevated Homocysteine Using a Specific Chemical Labeling Method. International Journal of Molecular Sciences, 12(8), 5240–5251. [Link]

  • Zhou, Z. S., & Chen, D. (2007). Detection of Homocysteine and Cysteine. Methods in molecular biology (Clifton, N.J.), 382, 259–272. [Link]

  • Perła-Kajan, J., Twardowski, T., & Jakubowski, H. (2007). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. The FEBS journal, 274(17), 4544–4553. [Link]

  • Shalayel, I., Milet, A., & Vallée, Y. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life (Basel, Switzerland), 9(2), 43. [Link]

  • Kumar, A., Singh, A. K., Singh, C., & Singh, L. R. (2023). Functionally active cross-linked protein oligomers formed by homocysteine thiolactone. Scientific reports, 13(1), 5565. [Link]

  • Kumar, A., Singh, A. K., Singh, C., & Singh, L. R. (2023). Homocysteine Thiolactone Modification of Ribonuclease A: Thermodynamics and Kinetics. Journal of biochemical and molecular toxicology, 37(10), e23490. [Link]

  • Ubbink, J. B. (2000). Measurement of homocysteine: a historical perspective. Nutrition reviews, 58(7), 209–215. [Link]

  • Wilson, J. T., & Zhang, H. (2008). Gold nanoparticle sensor for homocysteine thiolactone-induced protein modification. Analytical and bioanalytical chemistry, 391(5), 1679–1686. [Link]

  • Jakubowski, H. (1997). Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels. The Journal of biological chemistry, 272(3), 1935–1942. [Link]

  • Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological reviews, 99(1), 555–604. [Link]

  • Yılmaz, M. T., & Özden, N. (2023). The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity. Preparative biochemistry & biotechnology, 53(10), 1079–1087. [Link]

  • Shalayel, I., Milet, A., & Vallée, Y. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life (Basel, Switzerland), 9(2), 43. [Link]

  • Sharma, B., Yadav, S., Kumar, P., Yadav, S., & Kumar, A. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins, 87(6), 497–504. [Link]

  • Jakab, C., & Varga, Z. (2023). Variation of retention time of homocysteine thiolactone at pH 7-8-9 of the mobile phase. ResearchGate. [Link]

  • Roy, A., & Bitan, G. (2014). Homocysteine thiolactone and H2O2 induce amino acid modifications that promote aggregation of the Aβ25-35 peptide. FEBS Letters, 588(17), 3046–3051. [Link]

  • Knorre, D. G., Kudryashova, N. V., & Godovikova, T. S. (2007). N-homocysteinylation of proteins by the homocysteine thiolactone. ResearchGate. [Link]

  • Kumar, A., Singh, A. K., Singh, C., & Singh, L. R. (2024). Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia. ACS omega, 9(1), 1324–1334. [Link]

  • Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological reviews, 99(1), 555–604. [Link]

  • Wilson, J. T., & Zhang, H. (2008). Gold Nanoparticle Sensor for Homocysteine Thiolactone-Induced Protein Modification. Analytical and bioanalytical chemistry, 391(5), 1679–1686. [Link]

  • Gurda, D., Handschuh, L., Kotkowiak, W., & Jakubowski, H. (2015). Homocysteine thiolactone and N-homocysteinylated protein induce pro-atherogenic changes in gene expression in human vascular endothelial cells. Amino acids, 47(7), 1319–1339. [Link]

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Reference Data & Comparative Studies

Validation

Stereochemical Determinants of Homocysteine Thiolactone Pathogenicity: A Comparative Guide to L- vs. D-Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Enzymatic Selectivity, Metabolic Origins, and Toxicological Mechanisms Executive Summary: The Chi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Enzymatic Selectivity, Metabolic Origins, and Toxicological Mechanisms

Executive Summary: The Chiral Divergence

In the study of hyperhomocysteinemia and cardiovascular pathology, Homocysteine Thiolactone (HCTL) represents a critical reactive intermediate.[1] However, its biological activity is strictly governed by stereochemistry. While L-HCTL is a pervasive, endogenously generated toxin resulting from translational error-editing, D-HCTL is an exogenous probe that evades specific intracellular detoxification pathways.

This guide delineates the functional divergence between L- and D-HCTL. The core distinction lies not in their chemical reactivity—both isomers aggressively acylate protein lysine residues—but in their enzymatic recognition . Specifically, the intracellular detoxifying enzyme Bleomycin Hydrolase (BLMH) exhibits absolute stereospecificity for the L-isomer, rendering D-HCTL a persistent chemical agent in experimental systems.

Part 1: Biological Origins and Biosynthesis

The presence of HCTL in biological systems is not random; it is a byproduct of the high-fidelity requirements of protein synthesis.

L-Homocysteine Thiolactone: The Metabolic Error

L-HCTL is generated exclusively by Methionyl-tRNA Synthetase (MetRS) .

  • Mechanism: MetRS misactivates L-Homocysteine (L-Hcy) instead of Methionine (Met) due to structural similarity.

  • Proofreading: To prevent the incorporation of L-Hcy into nascent proteins (which would be catastrophic for protein folding), the MetRS editing domain cyclizes the Hcy-AMP intermediate.

  • Result: The release of L-HCTL. This is a "save" mechanism that converts a potential translational error into a metabolic byproduct.

D-Homocysteine Thiolactone: The Exogenous Probe

Mammalian MetRS is stereoselective; it does not bind or activate D-Hcy. Consequently, D-HCTL is not formed endogenously in significant quantities. It appears in biological systems only through:

  • Exogenous administration (pharmacological studies).

  • Rare racemization events (negligible under physiological conditions).

  • Metabolism of dietary D-Methionine (via D-amino acid oxidase), though this pathway typically yields keto-acids rather than thiolactones.

Part 2: Enzymatic Detoxification (The Critical Differentiator)

This section details the most significant biological difference between the isomers: their susceptibility to hydrolysis.

Comparative Hydrolysis Profile
EnzymeLocalizationSubstrate: L-HCTLSubstrate: D-HCTLBiological Implication
Bleomycin Hydrolase (BLMH) Cytosol (Intracellular)High Efficiency No Hydrolysis BLMH provides intracellular protection specifically against metabolically generated L-HCTL. D-HCTL bypasses this defense.
Paraoxonase 1 (PON1) Serum (HDL-associated)High Efficiency Hydrolyzed PON1 acts as a systemic buffer. It hydrolyzes both lactones, though kinetics (Km/Vmax) often favor the L-isomer or specific lactone structures.
Mechanism of Action[4]
  • BLMH (Cysteine Protease): The active site contains a catalytic triad that attacks the thioester bond. The chiral environment of the BLMH active site strictly excludes the D-isomer, making D-HCTL an effective negative control for BLMH activity assays.

  • PON1 (Calcium-dependent Lactonase): While PON1 shows stereoselectivity (often hydrolyzing one enantiomer of lactones faster than the other), it is more promiscuous than BLMH and will degrade D-HCTL in circulation.

Part 3: Chemical Reactivity & Protein N-Homocysteinylation[5]

Despite enzymatic differences, the chemical pathogenicity of both isomers is nearly identical in an achiral environment.

The Acylation Reaction

Both L- and D-HCTL are cyclic thioesters. The ring strain makes the carbonyl carbon highly electrophilic.

  • Nucleophilic Attack: The

    
    -amino group of a protein Lysine residue attacks the carbonyl carbon of HCTL.
    
  • Ring Opening: The thiolactone ring opens, forming a stable isopeptide bond.

  • Outcome: The protein is now N-homocysteinylated . This introduces a free thiol (-SH) group onto the lysine, altering the protein's charge (loss of positive charge) and redox potential (new thiol for cross-linking).

Key Insight: In in vitro experiments without enzymes (e.g., modifying albumin in a test tube), L-HCTL and D-HCTL modify proteins at comparable rates. In in vivo models, L-HCTL is cleared rapidly by BLMH, whereas D-HCTL may persist longer intracellularly, potentially causing distinct toxicity profiles despite similar chemical reactivity.

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the divergence in processing between L- and D-HCTL.

HCTL_Pathways L_Hcy L-Homocysteine (Endogenous) MetRS MetRS (Error Editing) L_Hcy->MetRS Misactivation D_Hcy D-Homocysteine (Exogenous) D_Hcy->MetRS No Binding D_HCTL D-HCTL (Synthetic Probe) D_Hcy->D_HCTL Synthetic/Exogenous L_HCTL L-HCTL (Toxic Intermediate) MetRS->L_HCTL Cyclization BLMH Bleomycin Hydrolase (Intracellular) L_HCTL->BLMH Hydrolysis PON1 PON1 (Serum/HDL) L_HCTL->PON1 Hydrolysis NHcy Protein N-Homocysteinylation (Damage/Aggregation) L_HCTL->NHcy Acylation (Lys) D_HCTL->BLMH BLOCKED (Stereoresistance) D_HCTL->PON1 Hydrolysis D_HCTL->NHcy Acylation (Lys) Hcy_Out Homocysteine (Hydrolyzed/Renal Excretion) BLMH->Hcy_Out PON1->Hcy_Out

Caption: Comparative metabolic fate of L- vs. D-HCTL. Note the absolute block of D-HCTL hydrolysis by intracellular BLMH.

Part 5: Experimental Protocols

These protocols are designed to validate the stereospecificity of HCTL handling in your laboratory.

Protocol A: Differential Hydrolysis Assay (Self-Validating)

Objective: Confirm BLMH activity using D-HCTL as a negative control.

  • Preparation:

    • Prepare 1 mM stock solutions of L-HCTL and D-HCTL in 10 mM HCl (stable at acidic pH).

    • Isolate cytosolic fraction from mammalian cells (e.g., HeLa or HEK293) or use recombinant human BLMH.

  • Reaction:

    • Buffer: PBS pH 7.4 with 1 mM EDTA.

    • Setup:

      • Tube A: Enzyme + L-HCTL (100 µM)

      • Tube B: Enzyme + D-HCTL (100 µM)

      • Tube C: Buffer only + L-HCTL (Spontaneous hydrolysis control)

    • Incubate at 37°C for 30–60 minutes.

  • Detection (Ellman’s Reagent):

    • HCTL is a thiolactone (no free thiol). Hydrolysis yields Homocysteine (free thiol).

    • Add DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to aliquots.

    • Measure Absorbance at 412 nm.[2]

  • Validation Criteria:

    • Tube A must show significant increase in A412 (Free thiol generation).

    • Tube B must show A412 comparable to Tube C (Background).

    • If Tube B shows activity, your cytosolic prep is contaminated with non-specific esterases or PON1.

Protocol B: HPLC Quantification of HCTL

Objective: Separate and quantify HCTL levels in biological fluids.

  • Sample Prep: Acidify plasma/urine immediately with HCl (final 0.1 M) to prevent spontaneous hydrolysis.

  • Derivatization:

    • Since HCTL has no strong chromophore, use SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).

    • Note: SBD-F reacts with thiols. To measure HCTL, you must first hydrolyze it (NaOH) to open the ring, then derivatize. To distinguish free Hcy from HCTL, run two aliquots:

      • Aliquot 1 (Free Hcy): Derivatize directly.

      • Aliquot 2 (Total Hcy + HCTL): Treat with NaOH (hydrolysis), then derivatize.

      • Calculation: HCTL = Aliquot 2 - Aliquot 1.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: 0.1 M Acetate Buffer (pH 4.0) / Methanol (95:5).

    • Detection: Fluorescence (Ex 385 nm / Em 515 nm).

References

  • Jakubowski, H. (2000). "Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans." The Journal of Nutrition.

  • Zimny, J., et al. (2006). "Bleomycin Hydrolase Is a Major Homocysteine Thiolactonase in Human and Mouse Tissues." Biochemistry.

  • Perła-Kaján, J., & Jakubowski, H. (2010). "Paraoxonase 1 protects against protein N-homocysteinylation in humans."[3][4] FASEB Journal.

  • Borowczyk, K., et al. (2012). "Metabolism and neurotoxicity of homocysteine thiolactone in mice: protective role of bleomycin hydrolase." Amino Acids.[5][4][6][7]

  • Billecke, S., et al. (2000).[8] "Human serum paraoxonase (PON1) isozymes Q and R hydrolyze lactones and cyclic carbonate esters."[8] Drug Metabolism and Disposition.

Sources

Comparative

confirming the site of protein modification by D-Homocysteine thiolactone

This guide outlines the technical workflow for confirming the site of protein modification by D-Homocysteine Thiolactone (D-HCTL). It moves beyond basic detection to rigorous site-specific identification using mass spect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow for confirming the site of protein modification by D-Homocysteine Thiolactone (D-HCTL). It moves beyond basic detection to rigorous site-specific identification using mass spectrometry and chemical validation.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Stereochemical Probe

While L-Homocysteine Thiolactone (L-HCTL) is the primary pathological metabolite associated with hyperhomocysteinemia, D-Homocysteine Thiolactone (D-HCTL) serves as a critical stereochemical probe in proteomic studies. Because D-HCTL is resistant to enzymatic hydrolysis by paraoxonase 1 (PON1) and bleomycin hydrolase—enzymes that rapidly degrade the L-isomer—it acts as a stable, persistent modifier in in vitro and ex vivo assays.

However, confirming the site of modification is analytically challenging. The reaction (N-homocysteinylation) occurs on Lysine residues, converting a basic side chain into a thiol-containing moiety.[2] This guide compares and details the three primary methodologies for site confirmation, prioritizing the "Gold Standard" LC-MS/MS workflow.

Mechanism of Action & Analytical Logic

To confirm the site, one must understand the mass defect introduced.

  • Reaction: Nucleophilic attack by the

    
    -amino group of Lysine on the carbonyl of D-HCTL.
    
  • Result: Ring opening of the thiolactone.[3]

  • Chemical Change: Formation of an amide bond (N-homocystamide) and the exposure of a new free sulfhydryl (-SH) group and a free

    
    -amino group.
    

The "Self-Validating" Logic: Lysine residues do not natively contain sulfur. Therefore, if a specific Lysine residue is identified carrying a thiol group (or a thiol-specific tag), it is definitively N-homocysteinylated.

Mechanism Lys Protein Lysine (NH2) Inter Nucleophilic Attack Lys->Inter DHCTL D-HCTL (Thioester) DHCTL->Inter Mod N-Homocysteinylated Lysine (New -SH & -NH2) Inter->Mod Ring Opening (+117.02 Da) Tag Validation Tag (Alkylated -SH) Mod->Tag Alkylation (e.g., +57.02 Da)

Figure 1: Mechanism of N-homocysteinylation. The ring-opening event creates a unique sulfhydryl handle utilized for mass spectrometry validation.

Comparative Methodology: Selecting the Right Tool
FeatureMethod A: Direct LC-MS/MS (Bottom-Up) Method B: Thiol-Affinity Enrichment Method C: Aldehyde-Thiazine Tagging
Principle Detection of mass shift on Lysine peptides.Enrichment of new thiols on Lysines, reducing background.Reaction of 1,2-aminothiol with aldehydes to form thiazines.
Site Specificity High (Residue level resolution).High (If coupled with MS).[1][4]Medium (Blotting) to High (MS).
Sensitivity Low (Stoichiometry is often <1%).Very High (Enriches low-abundance targets).High (Western Blot compatible).
Key Reagent Trypsin, Alkylating Agents (IAA/MMTS).[5]Thiopropyl Sepharose or Biotin-HPDP.Biotin-benzaldehyde / PEG-aldehyde.
Verdict The Gold Standard for mapping.Essential for low-abundance proteins.Best for quantifying total modification load.
Deep Dive: The Self-Validating LC-MS/MS Protocol

This protocol is designed to be self-validating by exploiting the mass shift dependence on the alkylating agent.

Step 1: Sample Preparation & "Thiol Blocking" (Critical)
  • Context: Native cysteines must be blocked before D-HCTL modification if you intend to use thiol-enrichment later. If performing direct D-HCTL modification on purified protein, this step ensures native disulfides are managed.

  • Protocol:

    • Denature protein (8M Urea or 6M GuHCl).

    • Reduce native disulfides (5 mM TCEP, 30 min, RT).

    • Alkylate Native Cysteines: Add 10 mM Iodoacetamide (IAA) or N-ethylmaleimide (NEM). Note: If you use NEM here, you can use IAA later to distinguish native Cys (NEM) from HCTL-Lys (IAA).

Step 2: D-HCTL Modification
  • Incubate protein with D-Homocysteine Thiolactone (0.1 – 1.0 mM) in PBS (pH 7.4) for 4–12 hours at 37°C.

  • Control: Incubate a parallel sample with hydrolyzed D-Homocysteine (D-Hcy) to prove thiolactone specificity.

Step 3: Secondary Alkylation (The Mass Shift Signature)

The N-homocysteinylation introduces a new thiol.[5] You must alkylate this to prevent disulfide scrambling and to create a specific mass tag.

  • Reagent: Iodoacetamide (IAA).

  • Reaction: The Hcy-thiol is carbamidomethylated.

  • Resulting Mass Shift:

    • Hcy moiety addition: +117.02 Da.

    • Carbamidomethylation (on Hcy thiol): +57.02 Da.

    • Total Shift to search: +174.04 Da on Lysine.

Step 4: Digestion & Mass Spectrometry
  • Digestion: Trypsin (1:50 ratio), overnight at 37°C.

  • LC-MS/MS: C18 reverse-phase separation. High-resolution MS (Orbitrap or Q-TOF).

  • Database Search Parameters (e.g., MaxQuant, Mascot, Sequest):

    • Fixed Modification: Carbamidomethyl (C) (if IAA used in Step 1).

    • Variable Modification 1: N-homocysteinylation (K).

      • Formula: C6H10N2O2S (Hcy + IAA).

      • Mass:+174.0433 Da .

    • Variable Modification 2: Oxidation (M).

Data Interpretation & Validation Tables

Table 1: Diagnostic Mass Shifts for Lysine Modification Use this table to configure your search engine based on your alkylation strategy.

Alkylating Agent Used (Post-HCTL)Chemical Group AddedMass of Hcy (+117.02) + Alkyl GroupTotal Mass Shift (Delta Mass)
None (Free Thiol) -H117.02 + 1.01+118.03 Da (Not recommended due to oxidation)
Iodoacetamide (IAA) -CH2-CONH2117.02 + 57.02+174.04 Da
Methyl Methanethiosulfonate (MMTS) -S-CH3117.02 + 45.99+163.01 Da
N-Ethylmaleimide (NEM) -C6H7NO2117.02 + 125.05+242.07 Da

Expert Insight: Using MMTS results in a disulfide bond (-S-S-CH3) which can be reversible. IAA forms a stable thioether, making it superior for permanent site identification.

Advanced Validation: The "Thiazine" Chemical Probe

If MS data is ambiguous, use the Aldehyde-Tagging Method (Method C) to validate. The N-homocysteinyl group contains a 1,2-aminothiol (or 1,3-aminothiol geometry relative to the carbonyl) which reacts specifically with aldehydes at acidic pH to form a stable thiazine ring.

  • Protocol: React HCTL-modified protein with a biotin-aldehyde (pH 5.0).

  • Specificity: Native Lysines (amines) form unstable Schiff bases (reversed by washing). N-Hcy Lysines form stable cyclic thiazines.

  • Readout: Western blot (Streptavidin) or MS enrichment.

Visualization of the Analytical Workflow

Workflow Start Purified Protein / Lysate Step1 1. Block Native Cysteines (Reduction + NEM/IAA) Start->Step1 Step2 2. Incubate with D-HCTL (pH 7.4, 37°C) Step1->Step2 Step3 3. Alkylate New Hcy-Thiols (Use DIFFERENT alkylator, e.g., IAA-d0) Step2->Step3 Generates Free -SH on Lysines Step4 4. Tryptic Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5 Decision Search for Mass Shift +174.04 Da (if IAA used) Step5->Decision

Figure 2: Step-by-step MS workflow for distinguishing native cysteines from N-homocysteinylation sites.

References
  • Jakubowski, H. (2019). Homocysteine modification in protein structure/function and human disease. Physiological Reviews. Link

  • Glowacki, R., & Jakubowski, H. (2004).[6] Cross-talk between Cys34-oxidized albumin and cellular thiols. Journal of Biological Chemistry. Link

  • Wang, Y., et al. (2018).[2] Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe. Chemical Science. Link

  • Mei, X., et al. (2016). Comparison of Protein N-Homocysteinylation in Rat Plasma under Elevated Homocysteine Using a Specific Chemical Labeling Method. Molecules. Link

  • Perła-Kaján, J., et al. (2016). N-homocysteinylation impairs collagen cross-linking in cystathionine β-synthase-deficient mice. FASEB Journal. Link

Sources

Validation

Technical Guide: In Vivo vs. In Vitro Effects of D-Homocysteine Thiolactone Hydrochloride

Executive Summary: The Stereochemical Divergence D-Homocysteine Thiolactone (D-HCTL) is the enantiomer of the physiologically dominant L-Homocysteine Thiolactone (L-HCTL) . While often utilized as a negative control or a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Divergence

D-Homocysteine Thiolactone (D-HCTL) is the enantiomer of the physiologically dominant L-Homocysteine Thiolactone (L-HCTL) . While often utilized as a negative control or a comparator in metabolic studies, D-HCTL is not biologically inert.

The defining distinction between the two isomers lies in their enzymatic detoxification rather than their intrinsic chemical reactivity. While L-HCTL is rapidly hydrolyzed by cytosolic and serum enzymes to prevent toxicity, D-HCTL evades the primary cytosolic detoxification pathway (Bleomycin Hydrolase), leading to distinct pharmacokinetic profiles and toxicity mechanisms.

FeatureL-Homocysteine Thiolactone (Physiological)D-Homocysteine Thiolactone (Experimental)
Origin Error-editing product of Methionyl-tRNA Synthetase (MetRS)Synthetic / Pharmacological probe
Primary Detox Enzyme Bleomycin Hydrolase (BLMH) (Cytosolic) & PON1 (Serum)PON1 (Serum) only (Slow rate)
BLMH Hydrolysis Highly Efficient (

high)
Zero / Negligible
PON1 Hydrolysis Efficient~4-fold slower than L-isoform
Plasma Half-life Short (Rapid clearance)Prolonged (Metabolic stability)
Seizure Induction Potent (Acute)Potent (Due to persistence)

Mechanism of Action: Chemical vs. Enzymatic

Chemical Reactivity: N-Homocysteinylation

Chemically, both D- and L-HCTL possess a reactive thioester bond. In the absence of enzymatic protection, both isomers spontaneously react with the


-amino groups of protein lysine residues. This process, known as N-homocysteinylation , leads to protein damage, aggregation, and neo-antigen formation.
  • Reaction: Nucleophilic attack by Lys-NH

    
     on the HCTL thioester carbonyl.
    
  • Outcome: Formation of N-Hcy-protein adducts and release of a free sulfhydryl group (oxidative stress precursor).

  • Stereoselectivity: The chemical reaction is largely non-stereoselective. However, in a biological system, L-HCTL is cleared so rapidly that D-HCTL (if administered) may cause sustained homocysteinylation due to its longer residence time.

Enzymatic Hydrolysis & Clearance Pathways

The body defends against HCTL toxicity using hydrolases. The stereoselectivity of these enzymes dictates the fate of the molecule.

  • Bleomycin Hydrolase (BLMH): The primary cytosolic detoxifier. It exhibits absolute stereospecificity for L-HCTL. It does not hydrolyze D-HCTL.

  • Paraoxonase 1 (PON1): The primary serum detoxifier (associated with HDL).[1] It hydrolyzes both isomers but prefers L-HCTL. D-HCTL is hydrolyzed at approximately 25% of the rate of L-HCTL.

HCTL_Metabolism L_HCTL L-HCTL (Physiological) BLMH Bleomycin Hydrolase (Cytosolic) L_HCTL->BLMH Rapid Hydrolysis PON1 Paraoxonase 1 (Serum/HDL) L_HCTL->PON1 Hydrolysis Protein Protein Lysine (-NH2) L_HCTL->Protein Acylation D_HCTL D-HCTL (Synthetic) D_HCTL->BLMH NO REACTION (Stereo-blocked) D_HCTL->PON1 Slow Hydrolysis (~25% Rate) D_HCTL->Protein Acylation (Sustained Exposure) L_Hcy L-Homocysteine (Renal Excretion / Remethylation) BLMH->L_Hcy PON1->L_Hcy D_Hcy D-Homocysteine (Oxidative Deamination by DAAO) PON1->D_Hcy NHcy_Protein N-Hcy-Protein (Toxic Aggregates) Protein->NHcy_Protein

Figure 1: Differential metabolic fate of L- vs. D-Homocysteine Thiolactone. Note the complete blockage of the BLMH pathway for the D-isomer.

In Vitro Performance & Assays

Cytotoxicity and Oxidative Stress

While L-HCTL is the natural metabolite, D-HCTL is often used to distinguish receptor-mediated effects from chemical effects.

  • Experimental Observation: In Human Umbilical Vein Endothelial Cells (HUVEC), L-HCTL induces apoptosis and IL-8 secretion more potently than D-HCTL in short-term assays. This is likely due to specific transport mechanisms favoring the L-isomer.

  • Long-term Incubation: Due to D-HCTL's stability (lack of BLMH degradation), it can act as a "slow-release" agent for N-homocysteinylation in culture media lacking serum PON1.

Protocol: In Vitro Protein N-Homocysteinylation

Objective: To quantify the chemical reactivity of D-HCTL vs L-HCTL with a model protein (e.g., Albumin or Fibrinogen).

Materials:

  • D-Homocysteine thiolactone HCl (D-HCTL) and L-HCTL HCl.[2]

  • Human Serum Albumin (HSA), fatty-acid free.

  • DTNB (Ellman’s Reagent).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

  • Preparation: Dissolve HSA (20 mg/mL) in PBS.

  • Incubation: Add D-HCTL or L-HCTL to separate aliquots at final concentrations of 0.1 mM, 1.0 mM, and 5.0 mM.

  • Reaction: Incubate at 37°C for 24 hours.

  • Dialysis: Dialyze extensively against PBS to remove unreacted thiolactone.

  • Quantification (Thiol Assay):

    • N-homocysteinylation converts a Lysine amine to a Homocysteine thiol.[3]

    • React 50 µL of dialyzed protein with 100 µL DTNB (0.1 mM).

    • Measure Absorbance at 412 nm.

    • Calculation: Increased free thiol content relative to control HSA indicates the extent of N-homocysteinylation.

    • Expected Result: Both D- and L-isomers will generate free thiols, confirming chemical reactivity is independent of chirality in this cell-free system.

In Vivo Effects: Neurotoxicity & Seizures[4][5]

Seizure Induction

Both isomers are convulsants, but their potency is context-dependent.

  • L-HCTL: Induces seizures rapidly. However, in wild-type animals, it is quickly cleared by BLMH.

  • D-HCTL: Induces seizures with a similar phenotype (tonic-clonic). Because it is not cleared by BLMH, it exhibits a "persistence effect." In BLMH knockout mice, the toxicity of L-HCTL rises to match or exceed D-HCTL, proving that BLMH is the "shield" against the L-form.

Protocol: Comparative Seizure Threshold Testing

Objective: Determine the convulsant dose (CD50) of D-HCTL vs L-HCTL.

Animals: Male Wistar rats or C57BL/6 mice (Age 8-10 weeks).

Methodology:

  • Solution Prep: Dissolve D-HCTL HCl and L-HCTL HCl in sterile saline immediately before use (to prevent spontaneous hydrolysis).

  • Dosing: Administer intraperitoneal (i.p.) injections.

    • Range: 3.0 – 8.0 mmol/kg body weight.

  • Monitoring: Place animals in individual observation cages. Record behavior for 90 minutes.

  • Scoring System (Racine Scale):

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling (Generalized tonic-clonic seizure).

  • Data Analysis: Plot dose-response curves.

    • Note: D-HCTL may show a delayed onset or prolonged duration of seizure activity due to slower clearance kinetics.

Cardiovascular Effects

D-HCTL administration in rats has been shown to decrease left ventricular systolic pressure and coronary flow. It is often used to model hyperhomocysteinemia-induced endothelial dysfunction because high doses can be sustained without rapid metabolic breakdown.

References

  • Jakubowski, H. (2000). Calcium-dependent human serum homocysteine thiolactone hydrolase.[3] A protective mechanism against protein N-homocysteinylation.[4] Journal of Biological Chemistry, 275(6), 3957-3962. Link

  • Zimny, J., Sikora, M., Guranowski, A., & Jakubowski, H. (2006). Protective mechanisms against homocysteine toxicity: the role of bleomycin hydrolase. Journal of Biological Chemistry, 281(32), 22485-22492. Link

  • Borowczyk, K., Tisończyk, J., & Jakubowski, H. (2012).[5] Metabolism and neurotoxicity of homocysteine thiolactone in mice: protective role of bleomycin hydrolase. Amino Acids, 43(3), 1339-1348. Link

  • Hrnčić, D., Rašić-Marković, A., et al. (2014).[5] Homocysteine thiolactone-induced seizures in adult rats are aggravated by inhibition of inducible nitric oxide synthase.[5] Human & Experimental Toxicology, 33(5), 496-503.[5] Link

  • Perła-Kaján, J., & Jakubowski, H. (2010). Paraoxonase 1 protects against protein N-homocysteinylation in humans.[6] FASEB Journal, 24(10), 3938-3944. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment (PPE) for D-Homocysteine Thiolactone Hydrochloride

Welcome, fellow researchers and drug development professionals. In our line of work, precision and safety are paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In our line of work, precision and safety are paramount. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling D-Homocysteine thiolactone hydrochloride (HCTL). Moving beyond a simple checklist, we will delve into the why behind each recommendation, ensuring every procedural step is a self-validating component of a robust safety protocol.

The information herein is synthesized from authoritative Safety Data Sheets (SDS) and established laboratory safety standards to build a foundation of trust and expertise. Our goal is to empower you with the knowledge to handle this compound confidently and safely, protecting both you and the integrity of your research.

Hazard Identification: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific hazards associated with D-Homocysteine thiolactone hydrochloride. While some safety data sheets indicate that the substance does not meet the criteria for classification as hazardous under normal conditions, others highlight specific risks that form the basis of our protective strategy[1][2].

According to GHS-compliant safety data sheets from chemical suppliers, HCTL is identified as causing skin irritation, serious eye irritation, and potential respiratory irritation[3][4]. These are the primary risks we must mitigate.

Key Hazards Summary:

Hazard TypeGHS ClassificationDescription of RiskPrimary Exposure Route
Skin Irritation H315Causes skin irritation upon contact.[3][4]Dermal (contact)
Eye Irritation H319Causes serious, potentially damaging, eye irritation.[3][4]Ocular (splash, dust)
Respiratory Irritation H335May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]Inhalation

It's crucial to note that while the acute toxicity data may be limited, the irritant properties are well-documented and form the cornerstone of our PPE protocol. The physical form of HCTL, a white crystalline powder, makes the generation of airborne dust a significant concern during handling procedures like weighing and transferring[1][5].

Task-Based PPE Selection: A Dynamic Approach

A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific task being performed. The following table outlines the recommended PPE for different laboratory scenarios involving HCTL. This tiered approach ensures adequate protection where risks are highest, without overburdening lower-risk activities.

Task / ScenarioMinimum PPE RequiredRationale & Expert Insight
Storage & Transport (Closed, sealed containers)• Lab Coat• Closed-toe ShoesLow Risk: The primary hazard is from accidental container breakage. Standard laboratory attire provides a sufficient barrier.
Weighing & Aliquoting (Handling solid powder)• Safety Goggles• Nitrile Gloves• Lab Coat• Respiratory Protection (N95 or higher)High Risk: This task has the highest potential for generating airborne dust. Safety goggles are mandatory to protect against fine particulates causing serious eye irritation[3][4]. Nitrile gloves protect against skin irritation[6]. An N95 respirator is crucial to prevent inhalation of irritating dust particles[3][4]. All handling of the solid should be performed in a well-ventilated area or a chemical fume hood.
Solution Preparation & Handling (Compound is in liquid media)• Safety Glasses with Side Shields• Nitrile Gloves• Lab CoatMedium Risk: The inhalation risk is significantly reduced once the compound is solubilized. The primary hazard shifts to splashes. Safety glasses protect against accidental splashes to the eyes[6]. Continue wearing nitrile gloves and a lab coat to prevent skin contact[2][6].
Spill Cleanup • Safety Goggles• Nitrile Gloves (double-gloving recommended)• Lab Coat or Chemical Resistant Apron• Respiratory Protection (N95 or higher)High Risk / Emergency: A spill reverts the compound to a state where dust generation is likely. Full protection is required. Use absorbent materials for solutions and carefully sweep up solids to avoid creating dust[7]. The area must be decontaminated after cleanup.

Procedural Guidance: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is essential for safety. The following workflow integrates PPE use into the entire handling process.

Preparation and Donning PPE

The logic of this workflow is to progress from the least sterile to the most sterile and to ensure all protective barriers are in place before handling the chemical.

PPE_Donning_Workflow cluster_prep Step 1: Preparation cluster_donning Step 2: Donning PPE cluster_handling Step 3: Chemical Handling cluster_doffing Step 4: Doffing & Disposal prep Verify fume hood/ventilation is operational. Gather all necessary materials and HCTL. coat Don Lab Coat prep->coat respirator Don N95 Respirator (if handling powder) coat->respirator goggles Don Safety Goggles respirator->goggles gloves Don Nitrile Gloves (pull cuffs over lab coat sleeves) goggles->gloves handle Perform Weighing/Solution Prep inside designated area (fume hood). gloves->handle remove_gloves Remove Gloves handle->remove_gloves Exit Handling Area remove_goggles Remove Goggles remove_gloves->remove_goggles dispose Dispose of contaminated PPE in designated waste container. remove_gloves->dispose remove_coat Remove Lab Coat remove_goggles->remove_coat remove_resp Remove Respirator remove_coat->remove_resp wash Wash Hands Thoroughly remove_resp->wash

Caption: PPE Donning and Doffing Workflow for HCTL Handling.

Disposal Plan

Proper disposal is a critical final step to prevent unintended exposure and environmental contamination.

  • Contaminated PPE: All disposable PPE, such as gloves and respirators, that has come into contact with HCTL must be disposed of in a designated hazardous waste container. Do not discard in common trash receptacles.

  • Chemical Waste: Unused HCTL and solutions must be disposed of according to your institution's chemical waste management guidelines. This typically involves collection in a clearly labeled, sealed waste container for pickup by environmental health and safety personnel[7].

  • Decontamination: After handling, wipe down the work area (fume hood, balance, benchtop) with an appropriate decontamination solution (e.g., 70% ethanol) to neutralize any residual compound.

By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for groundbreaking research. Your diligence in protecting yourself is the first and most critical step in any successful experiment.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009, July 30). Lab Manager. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards . (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Material Safety Data Sheet - DL-Homocysteinethiolactone Hydrochloride, 99% . Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet - LKT Labs . Amazon S3. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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